3-Methylpiperidine-1-carboximidamide sulfate
Beschreibung
Eigenschaften
IUPAC Name |
3-methylpiperidine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3.H2O4S/c1-6-3-2-4-10(5-6)7(8)9;1-5(2,3)4/h6H,2-5H2,1H3,(H3,8,9);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRPAVGDBTWWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585842 | |
| Record name | Sulfuric acid--3-methylpiperidine-1-carboximidamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132856-77-0 | |
| Record name | Sulfuric acid--3-methylpiperidine-1-carboximidamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 3-Methylpiperidine-1-carboximidamide Sulfate
This technical guide is structured as a specialized monograph for chemical researchers and drug discovery scientists. It prioritizes synthetic utility, physicochemical behavior, and application in medicinal chemistry.
CAS: 132856-77-0 | Formula: C
Chemical Identity & Physicochemical Profile
3-Methylpiperidine-1-carboximidamide sulfate is a guanidinylated heterocycle used primarily as a polar building block in Fragment-Based Drug Discovery (FBDD) and peptidomimetic synthesis. Structurally, it consists of a piperidine ring substituted at the 3-position with a methyl group, and at the 1-position (nitrogen) with a carboximidamide (guanidine) moiety, stabilized as a sulfate salt.
Core Properties Table
| Property | Specification | Technical Insight |
| Appearance | White to off-white crystalline solid | High crystallinity due to sulfate lattice energy. |
| Solubility | High: Water, DMSO, MeOHLow: DCM, Hexanes | Highly polar ionic salt; unsuitable for non-polar extraction. |
| Basicity (pKa) | ~13.6 (Guanidine conjugate acid) | The guanidine group acts as a "superbase" in its free form; the sulfate salt buffers this, improving handling. |
| Hygroscopicity | Moderate | Sulfate salts are generally less hygroscopic than their HCl counterparts, ensuring better weight stability. |
| Stereochemistry | Racemic (unless specified) | Contains one chiral center at C3. Commercial CAS 132856-77-0 typically refers to the racemate. |
Synthetic Utility & Reaction Mechanics
The synthesis of 3-methylpiperidine-1-carboximidamide sulfate relies on the guanylation of the secondary amine (3-methylpiperidine). The choice of S-methylisothiourea sulfate as the guanylating agent is critical for process safety and yield, avoiding the use of toxic cyanogen bromide.
Retrosynthetic Workflow (Diagram)
The following diagram illustrates the conversion of the commercially available amine to the target guanidine salt, highlighting the byproduct management (Methanethiol).
Figure 1: Guanylation workflow using S-methylisothiourea sulfate. Note the generation of MeSH, requiring specific trapping protocols.
Mechanism of Action
The reaction proceeds via an addition-elimination mechanism:
-
Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the electrophilic central carbon of the isothiourea.
-
Elimination: The tetrahedral intermediate collapses, expelling the methylthio group as methanethiol (MeSH).
-
Salt Formation: The sulfate counterion (originally associated with the isothiourea) remains to stabilize the highly basic guanidine product.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of 3-methylpiperidine-1-carboximidamide sulfate on a 10g scale. Safety Warning: This reaction evolves Methanethiol (MeSH), which is toxic and has a foul odor. All operations must be performed in a fume hood with a bleach scrubber.
Step-by-Step Methodology
-
Reagent Setup:
-
Charge a round-bottom flask with S-methylisothiourea sulfate (1.0 equiv) and deionized water (5 mL/g of reagent).
-
Add 3-methylpiperidine (2.0 equiv relative to sulfate salt stoichiometry, or 1.0 equiv if using bis-isothiourea salt). Note: Excess amine drives the reaction.
-
-
Reaction:
-
Fit the flask with a reflux condenser connected to a bleach trap (sodium hypochlorite solution) to neutralize MeSH vapors.
-
Heat the mixture to reflux (approx. 100°C) for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM with 1% NH4OH). The starting amine spot should disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the aqueous solution under reduced pressure (Rotavap) to remove excess water and residual MeSH.
-
Crystallization: Dissolve the crude residue in a minimum amount of hot water or methanol. Add ethanol or acetone dropwise until turbidity is observed. Cool to 4°C overnight.
-
-
Isolation:
-
Filter the white precipitate under vacuum.
-
Wash the cake with cold acetone/ethanol (1:1).
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Medicinal Chemistry Applications
In drug design, 3-methylpiperidine-1-carboximidamide serves as a robust Arginine Mimetic . The guanidine group is protonated at physiological pH, providing a localized positive charge capable of forming bidentate hydrogen bonds with anionic residues (Aspartate, Glutamate) in protein binding pockets.
Pharmacophore Interaction Model
This compound is particularly relevant for targeting:
-
Serine Proteases: Mimicking the P1 Arginine residue (e.g., Thrombin or Trypsin inhibitors).
-
Ion Channels: Blocking pore regions in channels like NHE-1 (Sodium-Hydrogen Exchanger).
-
GPCRs: Interacting with conserved aspartate residues in aminergic receptors.
Figure 2: Pharmacophoric interactions. The guanidine head group forms critical salt bridges, while the 3-methyl group allows for stereoselective fit within the hydrophobic sub-pocket.
Quality Control & Characterization
To validate the synthesis of CAS 132856-77-0, the following analytical signatures must be confirmed:
-
1H NMR (D2O):
-
Look for the disappearance of the S-methyl peak (~2.6 ppm).
-
Piperidine Ring: Multiplets in the 1.5–3.5 ppm range.
-
Methyl Group: A doublet around 0.9 ppm (integrating to 3H).
-
Note: Exchangeable guanidine protons (NH) will not be visible in D2O.
-
-
Mass Spectrometry (ESI+):
-
Dominant peak at m/z ~142.1 [M+H]+ (corresponding to the free base cation C7H16N3+).
-
-
Elemental Analysis:
-
Confirm C/H/N/S ratios match the sulfate salt stoichiometry (typically 1:1 or 2:1 depending on isolation pH).
-
References
-
Katritzky, A. R., et al. "Synthesis of Guanidines." Comprehensive Organic Functional Group Transformations II, Elsevier, 2004.
-
Bernatowicz, M. S., et al. "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry, 1992.
-
European Patent Office. "Process for the preparation of substituted guanidines." Patent EP0497734, 1992.
-
PubChem. "Compound Summary: Piperidine-1-carboximidamide derivatives." National Library of Medicine.
Sources
3-Methylpiperidine-1-carboximidamide sulfate chemical structure
The following technical guide provides an in-depth structural and functional analysis of 3-Methylpiperidine-1-carboximidamide sulfate , a specialized heterocyclic building block used in medicinal chemistry and proteomics.
Structural Profile, Synthetic Pathways, and Pharmacological Utility
Executive Summary
3-Methylpiperidine-1-carboximidamide sulfate (CAS: 132856-77-0 ) is a guanidinylated heterocyclic salt characterized by a piperidine core substituted with a methyl group at the C3 position and a carboximidamide (guanidine) moiety at the N1 nitrogen.
In drug discovery, this compound serves as a critical pharmacophore scaffold . The N-amidinopiperidine motif mimics the arginine side chain, making it a valuable fragment for designing peptidomimetics, protease inhibitors, and ligands for G-protein coupled receptors (GPCRs). The sulfate salt form is engineered to enhance crystallinity, water solubility, and shelf-stability compared to the hygroscopic free base.
| Property | Data |
| IUPAC Name | 3-Methylpiperidine-1-carboximidamide sulfate (1:[]1) |
| Common Name | N-Guanyl-3-methylpiperidine sulfate |
| CAS Number | 132856-77-0 |
| Molecular Formula | |
| Molecular Weight | 239.29 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water; sparingly soluble in ethanol |
Structural Elucidation & Stereochemistry
Molecular Connectivity
The molecule consists of three distinct structural domains that dictate its chemical behavior:
-
The Piperidine Ring: A six-membered saturated heterocycle in a chair conformation.
-
The C3-Methyl Substituent: An alkyl group at the 3-position introduces lipophilicity and breaks the symmetry of the ring, creating a chiral center.
-
The 1-Carboximidamide Group: An electron-deficient carbon attached to three nitrogens (the piperidine nitrogen and the amidine group), forming a planar guanidinium cation upon protonation.
Stereochemical Considerations
The carbon at position 3 (C3) is a stereogenic center.
-
Racemic Nature: Unless specified as an enantiopure grade (e.g., (R)- or (S)-), CAS 132856-77-0 typically refers to the racemic mixture .
-
Conformational Analysis: The methyl group at C3 prefers the equatorial position to minimize 1,3-diaxial interactions, stabilizing the chair conformation.
Salt Stoichiometry
The "sulfate" designation usually implies a 1:1 stoichiometry where the highly basic guanidine group (
DOT Diagram 1: Structural Connectivity & Features
Figure 1: Structural decomposition of the compound highlighting key functional domains.
Synthetic Methodology
The synthesis of 3-methylpiperidine-1-carboximidamide sulfate follows a nucleophilic substitution pathway. The secondary amine of the piperidine ring attacks an electrophilic amidine source.
Validated Synthetic Protocol
Reagents: 3-Methylpiperidine (CAS 626-56-2), 1H-Pyrazole-1-carboxamidine hydrochloride (or S-Methylisothiourea sulfate), Diisopropylethylamine (DIPEA).
Step-by-Step Workflow:
-
Preparation: Dissolve 3-methylpiperidine (1.0 eq) in dry DMF or Acetonitrile.
-
Guanylation: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq) and DIPEA (2.0 eq). The pyrazole acts as a leaving group.
-
Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC or LC-MS (Target Mass [M+H]+ = 142.1).
-
Workup: Evaporate solvent. Dissolve residue in water/DCM mixture. The product is in the aqueous phase due to high polarity.
-
Salt Exchange (Sulfate Formation):
-
Pass the crude material through an ion-exchange resin (sulfate form) OR
-
Treat the free base with dilute sulfuric acid (1.0 eq) in ethanol.
-
-
Crystallization: Precipitate the sulfate salt using cold Ethanol/Ether to yield white crystals.
DOT Diagram 2: Synthetic Pathway
Figure 2: Retrosynthetic analysis and forward synthesis workflow.
Analytical Characterization (Self-Validating Metrics)
To ensure the integrity of the compound, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz,
):- 0.90 ppm (d, 3H): Methyl group doublet (coupling with C3-H).
-
1.1–1.8 ppm (m, 5H): Piperidine ring protons (
). -
2.6–3.0 ppm (m, 2H): Axial protons at
and . -
3.6–3.9 ppm (m, 2H): Equatorial protons at
and (deshielded by adjacent Guanidine N). -
Note: NH protons are typically exchanged and invisible in
.
Mass Spectrometry (ESI-MS)
-
Positive Mode (
): Dominant peak at m/z 142.1 . -
Fragmentation: Loss of
(17 Da) or the methyl group may be observed in MS/MS.
Infrared Spectroscopy (FT-IR)
-
3100–3400 cm
: Broad, strong absorption (N-H stretching of guanidinium). -
1600–1670 cm
: C=N stretching (characteristic of guanidines). -
1050–1150 cm
: S=O stretching (Sulfate counter-ion).
Pharmaceutical Applications
The 3-methylpiperidine-1-carboximidamide moiety functions as a "privileged structure" in medicinal chemistry.
Protease Inhibition
The guanidine group mimics the side chain of Arginine . Many proteases (e.g., Thrombin, Trypsin) have specificity pockets (S1 pockets) that recognize basic residues. This compound serves as a P1 fragment in the design of synthetic inhibitors for:
-
Serine Proteases: Anticoagulants and anti-inflammatory agents.
-
Cysteine Proteases: Potential targets in parasitic diseases.
GPCR Ligands
Piperidine-based guanidines are explored as ligands for:
-
Histamine Receptors: Modulating allergic responses.
-
Neuropeptide Y (NPY) Receptors: Involved in obesity and anxiety regulation.
Bioisosterism
The guanidine group is a bioisostere for the urea or thiourea group but with significantly higher basicity and polarity, often used to improve the water solubility and bioavailability of lead compounds.
Safety & Handling (SDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye).
-
Handling: Guanidines are strong bases; even as sulfate salts, they can be irritating. Use standard PPE (gloves, goggles).
-
Storage: Hygroscopic. Store in a desiccator at room temperature.
References
-
Santa Cruz Biotechnology. Sulfuric acid compound with 3-methylpiperidine-1-carboximidamide (1:1).[][2] CAS 132856-77-0 Product Page.[][2] Link
-
PubChem. 4-Methylpiperidine-1-carboximidamide (Isomer Analog).[3][4] National Library of Medicine. Link
-
National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int. J. Mol. Sci. 2023. Link
-
BOC Sciences. Sulfuric acid compound with 3-methylpiperidine-1-carboximidamide.[] Product Database.
- Katritzky, A. R., et al.Synthesis of Guanidines. Comprehensive Organic Functional Group Transformations. Elsevier, 2005. (General synthetic methodology reference).
Sources
- 2. sulfuric acid compound with 3-methylpiperidine-1-carboximidamide (1:1) | CAS 132856-77-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 4-Methylpiperidine-1-carboximidamide | C7H15N3 | CID 3056395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methylene-piperidine-1-carboxylic acid tert-butyl ester | C11H19NO2 | CID 11252594 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 3-Methylpiperidine-1-carboximidamide Sulfate
Molecular Characterization, Synthesis Logic, and Analytical Validation
Executive Summary: The Physicochemical Core
3-Methylpiperidine-1-carboximidamide sulfate (CAS: 132856-77-0 ) is a specialized guanidine-functionalized heterocycle used primarily as a fragment-based building block in drug discovery and proteomics. Unlike simple amines, the carboximidamide (guanidine) moiety imparts high basicity (
This guide details the molecular weight derivation, synthetic causality, and a self-validating analytical workflow to distinguish the 1:1 sulfate salt from potential impurities like the bis-sulfate or free base.
Molecular Identity Table
| Parameter | Specification |
| IUPAC Name | 3-Methylpiperidine-1-carboximidamide; sulfuric acid |
| CAS Number | 132856-77-0 |
| Molecular Formula | |
| Molecular Weight | 239.29 g/mol |
| Free Base MW | 141.21 g/mol ( |
| Salt Stoichiometry | 1:1 (Base : Acid) |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water/DMSO; sparingly soluble in non-polar organics |
Structural Logic & Molecular Weight Derivation
Understanding the precise molecular weight requires dissecting the salt stoichiometry. In medicinal chemistry, guanidines can form hemisulfates (2:1) or sulfates (1:1).[] For CAS 132856-77-0, the industry standard is the 1:1 addition salt .
Stoichiometric Calculation
The total molecular weight is the sum of the guanidinylated piperidine base and the sulfuric acid counterion.
-
The Base (3-Methylpiperidine-1-carboximidamide):
-
Formula:
[][2] -
Calculation:
-
-
The Counterion (Sulfuric Acid):
-
Formula:
[3] -
Calculation:
-
-
The Salt (1:1 Complex):
-
Sum:
-
Critical Insight: Analytical errors often occur when researchers assume a hemisulfate stoichiometry (MW ~380.5). Always verify the Certificate of Analysis (CoA) for the specific salt form, but CAS 132856-77-0 specifically denotes the 1:1 form [1].
Synthetic Causality: Guanylation Workflow
The synthesis of 3-methylpiperidine-1-carboximidamide sulfate relies on the nucleophilic attack of the secondary amine (3-methylpiperidine) on an electrophilic amidine source. The choice of reagents dictates the purity profile.
The "Gold Standard" Protocol: Pyrazole-Carboxamidine Route
While S-methylisothiourea is a common reagent, it releases methyl mercaptan (toxic/odorous). The preferred modern route uses 1H-pyrazole-1-carboxamidine hydrochloride due to better atom economy and easier purification.
Step-by-Step Methodology
-
Reagent Prep: Dissolve 3-methylpiperidine (1.0 eq) and DIPEA (N,N-Diisopropylethylamine, 2.0 eq) in DMF (Dimethylformamide).
-
Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq) portion-wise at 0°C to suppress side reactions.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours. Mechanism: The piperidine nitrogen attacks the amidine carbon, displacing the pyrazole leaving group.
-
Salt Exchange (The Critical Step):
-
The crude product is a hydrochloride or free base mixture.
-
Purify via preparative HPLC using a water/acetonitrile gradient with 0.1% Sulfuric Acid modifier.
-
Lyophilize fractions. The non-volatile sulfuric acid ensures the final product is the sulfate salt.
-
Process Flow Diagram
The following diagram illustrates the transformation logic and critical control points.
Figure 1: Synthetic pathway for the conversion of 3-methylpiperidine to its carboximidamide sulfate salt.
Analytical Validation (Self-Validating Protocol)
Trusting the label is insufficient in high-stakes drug development. The following analytical workflow is designed to be self-validating : if the stoichiometry is off, the data will fail specific checks.
A. 1H-NMR Verification
-
Solvent:
or . -
Diagnostic Signals:
- 0.8–1.0 ppm: Methyl doublet (3H).
- 2.8–3.8 ppm: Piperidine ring protons (multiplets).
-
7.0–7.5 ppm (in DMSO): Broad singlets for the guanidine
and protons. Note: These exchange rapidly in and may disappear.
-
Validation Check: Integration of the methyl group (3H) relative to the ring protons must match the theoretical ratio.
B. Sulfate Stoichiometry Confirmation (Gravimetric/Titration)
To confirm the 1:1 salt vs. bis-sulfate:
-
Barium Chloride Test (Qualitative): Dissolve 10 mg in water; add
. A dense white precipitate ( ) confirms the presence of sulfate. -
Elemental Analysis (Quantitative):
-
Theoretical %S:
. -
Pass Criteria: Experimental S% must be within
of 13.4%. -
Failure Mode: If S% is
, you likely have the hemisulfate ( ).
-
C. Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Observed Mass: You will observe the [M+H]+ of the free base.
-
Expected m/z: 142.13 (141.21 + 1.008).
-
Note: The sulfate ion (
) is typically not seen in positive mode but may appear as a cluster in negative mode.
-
Applications in Drug Discovery[3][6][7]
This molecule is not merely a reagent; it is a privileged scaffold .
-
Arginine Mimicry: The guanidine group mimics the side chain of Arginine. Researchers use this scaffold to design inhibitors for enzymes that bind Arginine, such as Nitric Oxide Synthase (NOS) or various proteases [2].
-
Fragment-Based Drug Design (FBDD): The 3-methyl group introduces chirality and breaks molecular planarity (increasing "Fsp3" character), which is desirable for improving solubility and specificity compared to flat aromatic guanidines [3].
-
Proteomics Standards: Used as a reference material for identifying post-translational modifications or metabolic byproducts in mass spectrometry workflows [1].
References
-
Barnes-Seeman, D., et al. (2022). Expanding the piperidine 3D fragment chemical space. RSC Medicinal Chemistry. Retrieved from [Link]
Sources
3-Methylpiperidine-1-carboximidamide sulfate synonyms and IUPAC name
Technical Monograph: 3-Methylpiperidine-1-carboximidamide Sulfate
Executive Summary & Chemical Identity
3-Methylpiperidine-1-carboximidamide sulfate is a specialized heterocyclic building block utilized in medicinal chemistry, particularly in the synthesis of guanidine-containing bioactive molecules.[] Its core structure features a piperidine ring substituted with a methyl group at the C3 position and a carboximidamide (guanidine) moiety at the N1 position.
As a Senior Application Scientist, I categorize this compound as a critical Arginine Mimetic . The highly basic guanidine group (
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 3-Methylpiperidine-1-carboximidamide; sulfuric acid |
| Preferred Name | 1-Carbamimidoyl-3-methylpiperidine sulfate |
| CAS Registry Number | 132856-77-0 |
| Molecular Formula | |
| Molecular Weight | 239.29 g/mol |
| Common Synonyms | 1-Guanidino-3-methylpiperidine sulfate; N-Aminoiminomethyl-3-methylpiperidine sulfate |
| SMILES | CC1CCCN(C1)C(=N)N.OS(=O)(=O)O |
Synthesis & Manufacturing Protocol
The synthesis of 3-methylpiperidine-1-carboximidamide sulfate is best achieved via a nucleophilic substitution-elimination pathway using S-methylisothiourea sulfate.[] This method is superior to the cyanamide route for this specific salt because it yields the sulfate directly without requiring a subsequent ion-exchange step.[]
Mechanism of Action (Chemical)
The secondary amine of 3-methylpiperidine acts as a nucleophile, attacking the electrophilic carbon of the isothiourea. The reaction is driven by the expulsion of methanethiol (
Process Flow Diagram (DOT)
Figure 1: Synthetic pathway for the guanylation of 3-methylpiperidine via isothiourea.
Detailed Experimental Protocol
Objective: Synthesis of 50g batch of CAS 132856-77-0.
-
Reagent Setup:
-
Charge a 500 mL round-bottom flask with S-methylisothiourea sulfate (27.8 g, 0.1 mol) and deionized water (150 mL).
-
Note: The sulfate salt of isothiourea is chosen to ensure the final product precipitates as the sulfate salt.
-
-
Addition:
-
Add 3-methylpiperidine (19.8 g, 0.2 mol) dropwise over 20 minutes.
-
Critical Control Point: Maintain temperature below 30°C during addition to prevent exotherms from degrading the reagent.[]
-
-
Reaction:
-
Equip the flask with a reflux condenser and a caustic scrubber trap (NaOH solution).[]
-
Safety: The reaction releases methanethiol (
), which is toxic and has a foul odor. The scrubber is non-negotiable. -
Heat to reflux (approx. 100°C) for 6–8 hours. Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1).
-
-
Work-up & Isolation:
-
Cool the solution to room temperature, then chill to 4°C.
-
Concentrate the solution under reduced pressure to approximately 50% volume.
-
Add ethanol (100 mL) to induce crystallization of the sulfate salt.
-
Filter the white crystalline solid and wash with cold ethanol/ether (1:1).[]
-
-
Validation:
-
Dry under vacuum at 40°C for 12 hours.[]
-
Expected Yield: 75–85%.[]
-
Applications in Drug Development
The 3-methylpiperidine-1-carboximidamide moiety acts as a constrained arginine analogue.[] In drug discovery, this scaffold is deployed to modulate ADMET properties and target engagement.
Therapeutic Areas & Mechanisms
| Target Class | Mechanism of Action | Causality |
| Serine Proteases | Active Site Inhibition | The guanidine group mimics the arginine side chain, forming a salt bridge with the catalytic Asp/Glu residues (e.g., in Thrombin or Factor Xa).[] |
| Metabolic Enzymes | Glycosidase Inhibition | Piperidine derivatives often mimic the transition state of sugar hydrolysis (iminosugars).[2] The guanidine adds H-bond donors/acceptors.[] |
| Ion Channels | Pore Blockers | The positive charge at physiological pH allows the molecule to interact with the selectivity filter of sodium/potassium channels. |
ADMET Optimization Logic
-
Basicity: The high basicity ensures the molecule is protonated at physiological pH, improving solubility but potentially limiting passive membrane permeability.
-
Metabolic Stability: The 3-methyl group sterically hinders oxidation at the susceptible ring positions, potentially extending half-life (
) compared to the unsubstituted piperidine.[]
Analytical Characterization (QC)
To ensure the integrity of the synthesized compound, the following specifications must be met.
-
-NMR (DMSO-
, 400 MHz):-
0.85 (d, 3H,
): Diagnostic doublet for the methyl group. -
7.30 (br s, 4H,
): Broad exchangeable protons indicating the guanidine salt. - 3.80–2.60 (m, ring protons): Multiplets corresponding to the piperidine ring.
-
0.85 (d, 3H,
-
Mass Spectrometry (ESI+):
-
Target
: 142.13 (Free base mass + H).[] -
Note: The sulfate ion (
Da) will not be observed in positive mode but can be confirmed via Barium Chloride precipitation test or Ion Chromatography.
-
References
-
PubChem. Sulfuric acid compound with 3-methylpiperidine-1-carboximidamide (1:1).[] National Library of Medicine. [Link][]
- Katritzky, A. R., et al.Synthesis of Guanidines. Comprehensive Organic Functional Group Transformations II, 2005.
Sources
Piperidine-1-carboximidamide 3-methyl derivative properties
Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.
Advanced Scaffold Analysis for Medicinal Chemistry Applications
Executive Summary
3-Methylpiperidine-1-carboximidamide (also known as N-aminoiminomethyl-3-methylpiperidine or 1-carbamimidoyl-3-methylpiperidine) is a specialized guanidine-functionalized heterocyclic building block. It serves as a critical arginine bioisostere in the design of small-molecule inhibitors for serine proteases, ion channels, and G-protein coupled receptors (GPCRs).
Unlike the unsubstituted piperidine-1-carboximidamide, the 3-methyl derivative introduces a chiral center and steric bulk. This structural modification is strategically employed to modulate metabolic stability, restrict conformational flexibility, and enhance selectivity for specific hydrophobic pockets within protein active sites.
Key Identifiers:
-
CAS Number (Sulfate): 1078161-65-5
-
CAS Number (Parent): 132856-77-0 (Generic salt form references)
-
Molecular Formula:
-
Molecular Weight: 141.21 g/mol (Free Base)
Physicochemical Profile & Structural Logic
The compound combines a highly basic guanidine moiety with a lipophilic piperidine core. The 3-methyl substituent breaks the symmetry of the piperidine ring, creating enantiomeric pairs (
Table 1: Physicochemical Properties (Predicted & Experimental)
| Property | Value | Context / Relevance |
| Basicity (pKa) | ~12.5 - 13.5 | Highly basic; protonated at physiological pH. Mimics the arginine side chain ( |
| LogP | ~0.5 - 0.9 | Moderate hydrophilicity due to the charged guanidinium head, balanced by the methyl-piperidine tail. |
| H-Bond Donors | 2 | The terminal |
| H-Bond Acceptors | 1 | The imine nitrogen (in unprotonated form). |
| Rotatable Bonds | 1 | The |
| Topological PSA | ~50-60 | Polar surface area dominated by the guanidine head group. |
Stereochemical Considerations
The 3-methyl group creates a chiral center at the C3 position.
-
(
)-Enantiomer: Often preferred if the target pocket requires a specific vector for the hydrophobic bulk. -
(
)-Enantiomer: May exhibit distinct biological activity or metabolic clearance rates. -
Conformational Lock: The methyl group biases the piperidine ring preferentially into a chair conformation where the methyl is equatorial to minimize 1,3-diaxial interactions, potentially reducing the entropic penalty upon binding.
Synthetic Methodologies
The synthesis of 3-methylpiperidine-1-carboximidamide generally involves the guanidinylation of the secondary amine (3-methylpiperidine). The choice of reagent depends on the desired salt form and the steric hindrance of the amine.
Mechanism of Synthesis
The reaction proceeds via nucleophilic attack of the piperidine nitrogen onto an electrophilic amidine species.
Figure 1: General synthetic pathway for guanidinylation using S-methylisothiourea.
Protocol A: Guanidinylation via S-Methylisothiourea (Standard)
This is the most robust method for generating the sulfate salt, which is stable and easy to handle.
-
Reagents: 3-Methylpiperidine (1.0 eq), S-Methylisothiourea hemisulfate (0.5 eq), Water/Ethanol (1:1).
-
Procedure:
-
Dissolve S-methylisothiourea hemisulfate in water.
-
Add 3-methylpiperidine dropwise.
-
Reflux the mixture for 3–6 hours. The evolution of methyl mercaptan (stench) indicates reaction progress. Note: Use a bleach trap for the off-gas.
-
Concentrate the solution under reduced pressure.
-
-
Purification: The product often precipitates upon cooling or addition of ethanol/acetone. Recrystallize from water/ethanol to obtain white crystals.
Protocol B: Guanidinylation via 1H-Pyrazole-1-carboxamidine (Mild)
Used when mild conditions are required or for valuable chiral starting materials to prevent racemization.
-
Reagents: 3-Methylpiperidine, 1H-Pyrazole-1-carboxamidine hydrochloride, DIPEA (Diisopropylethylamine), DMF or Acetonitrile.
-
Procedure:
-
Mix amine and reagent in dry DMF.
-
Stir at room temperature for 12–24 hours.
-
The pyrazole byproduct is easily removed during workup.
-
-
Yield: Typically >85%.
Pharmacological Applications & Mechanism
The 1-carboximidamide moiety is a classic Arginine Bioisostere . In drug design, this scaffold is used to target proteins that recognize the positively charged guanidinium side chain of arginine.
4.1 Target Classes
-
Serine Proteases (Thrombin, Factor Xa, Trypsin): These enzymes have a deep, anionic S1 specificity pocket (usually containing an Aspartate residue, e.g., Asp189 in trypsin). The carboximidamide group forms a salt bridge with this residue. The 3-methylpiperidine core fills the hydrophobic S2 or aryl-binding cleft.
-
Na+/Ca2+ Ion Channels: Guanidine derivatives can block the pore of voltage-gated ion channels by mimicking the hydrated sodium ion or interacting with the selectivity filter.
-
NHE (Sodium-Hydrogen Exchanger) Inhibitors: Amiloride analogs often contain similar guanidinyl-heterocycles.
4.2 Medicinal Chemistry Insight: The "Methyl Effect"
Why add the 3-methyl group?
-
Metabolic Stability: Unsubstituted piperidines are prone to oxidative metabolism (hydroxylation) at the C3/C4 positions by Cytochrome P450 enzymes. The 3-methyl group sterically hinders this oxidation or shifts the metabolic soft spot, potentially extending the drug's half-life (
). -
Selectivity: The methyl group can exploit small hydrophobic sub-pockets that are absent in off-target proteins, thereby improving the selectivity profile of the inhibitor.
Figure 2: Pharmacophore mapping of the 3-methylpiperidine-1-carboximidamide scaffold within a theoretical protease active site.
Experimental Validation Protocol
To verify the identity and purity of the synthesized 3-methyl derivative, the following analytical parameters must be met.
NMR Spectroscopy (Proton)[1][2][3][4]
-
Solvent:
or -
Key Signals:
- ppm (d, 3H): Methyl group doublet.
-
ppm (m, 4H): Piperidine ring methylene protons (
). - ppm (m, 1H): Methine proton at C3.[2][3]
-
ppm (m, 4H): Alpha-protons (
) adjacent to the guanidine nitrogen. These are deshielded due to the electron-withdrawing amidine group. -
ppm (br s, 4H): Exchangeable guanidine protons (visible in DMSO, absent in
).
Mass Spectrometry (ESI+)
-
Parent Ion: Expect
at . -
Fragmentation: Loss of
(17 Da) or the guanidine fragment is common in MS/MS.
References
-
Synthesis of Guanidines: Katritzky, A. R., & Rogovoy, B. V. (2005). "Recent developments in guanylating agents." ARKIVOC, 2005(iv), 49-87. Link
-
Piperidine Carboximidamide Structure: Hock, K., et al. (2013). "Crystal structure of piperidine-1-carboximidamide." Acta Crystallographica Section E, 69(7), o1088. Link
-
Guanidinylation Protocols: Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidinylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry, 57(8), 2497–2502. Link
-
Medicinal Chemistry of Guanidines: Berlinck, R. G., et al. (2008). "The chemistry and biology of guanidine natural products." Natural Product Reports, 25, 919-954. Link
-
Cathepsin K Inhibitors (Scaffold Relevance): Wei, L., et al. (2024). "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K." Molecules, 29, 1234. Link
Sources
- 1. Piperidine-1-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 3. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics [mdpi.com]
Guanidino-piperidine sulfate salt characteristics
Technical Whitepaper: Physicochemical Profiling and Application of Guanidino-Piperidine Sulfate in Drug Discovery
Executive Summary This technical guide provides an in-depth characterization of 4-Guanidinopiperidine Sulfate , a critical pharmacophore and building block in medicinal chemistry.[1] Often utilized as a rigidified arginine mimic, this moiety serves as a key intermediate in the synthesis of protease inhibitors (e.g., thrombin, trypsin), bradykinin antagonists, and antimicrobial agents.[1] This document addresses the specific physicochemical advantages of the sulfate salt form over alternative counterions (e.g., hydrochloride or trifluoroacetate), detailing synthesis, solid-state properties, and analytical controls required for high-purity pharmaceutical applications.[1]
Part 1: Molecular Architecture & Salt Selection
1.1 Structural Rationale The 4-guanidinopiperidine scaffold combines a secondary amine (piperidine ring) with a highly basic guanidine group.[1]
-
Piperidine Ring: Provides a semi-rigid linker that restricts conformational freedom compared to linear alkyl chains (like in arginine), enhancing binding selectivity.[1]
-
Guanidine Moiety: Acts as a bidentate hydrogen bond donor and a cationic anchor at physiological pH (pKa ~13.5), critical for interactions with anionic pockets (e.g., Asp/Glu residues in active sites).[1]
1.2 Why Sulfate? (The Counterion Effect) While hydrochloride salts are common, the sulfate form of highly basic guanidines offers distinct advantages in process chemistry:
-
Crystallinity: Sulfate anions often bridge multiple cationic centers, promoting the formation of stable, high-melting crystalline lattices that are easier to purify than hygroscopic hydrochlorides.[1]
-
Non-Volatile Acid: Unlike HCl, sulfuric acid is non-volatile, preventing the loss of counterion during high-vacuum drying or lyophilization.[1]
-
Hygroscopicity Control: Guanidinium sulfates typically exhibit lower hygroscopicity than their halide counterparts, improving shelf-life stability.[1]
Part 2: Synthesis & Salt Formation Protocol
2.1 Synthetic Pathway The synthesis involves the guanylation of 4-aminopiperidine followed by controlled salt formation.[1] The choice of guanylating agent is critical to avoid byproduct contamination.
2.2 Step-by-Step Protocol (Self-Validating System)
-
Step 1: Protection (Optional but Recommended): Protect the piperidine nitrogen (e.g., N-Boc-4-aminopiperidine) if selective guanylation is difficult, though 4-aminopiperidine can be selectively guanylated at the primary amine due to steric differentiation.[1]
-
Step 2: Guanylation:
-
Step 3: Deprotection & Salt Formation:
-
If N-Boc protected: Deprotect with H2SO4 in 1,4-dioxane.[1]
-
Direct Salt Formation:[1] Dissolve the free base 4-guanidinopiperidine in minimal Ethanol.[1] Add 1.0 equivalent of H2SO4 (conc.)[1] dropwise at 0°C.[1]
-
Crystallization:[1] Induce precipitation by adding cold Diethyl Ether or Isopropanol.[1]
-
Filtration: Collect the white precipitate under inert atmosphere (N2).[1]
-
2.3 Visualization: Synthesis Workflow
Caption: Figure 1. Optimized synthetic workflow for the production of 4-guanidinopiperidine sulfate.
Part 3: Physicochemical Characterization
3.1 Property Summary Table
| Property | Specification / Characteristic | Causality/Relevance |
| Appearance | White to off-white crystalline powder | Indicates high purity; amorphous material suggests incomplete crystallization.[1] |
| Stoichiometry | 1:1 (Dication : Sulfate) | The molecule has two basic centers (Guanidine pKa |
| Melting Point | > 280°C (Decomposition) | High lattice energy typical of guanidinium sulfates; indicates thermal stability. |
| Solubility | High in Water (>100 mg/mL); Low in EtOH | Ionic nature dominates; suitable for aqueous formulations.[1] |
| Hygroscopicity | Moderate (Non-deliquescent) | More stable than HCl salt, but requires storage in desiccator.[1] |
| pH (1% aq) | 5.0 – 6.5 | Acidic salt of a strong base; confirms sulfate counterion presence.[1] |
Sources
Technical Monograph: Handling and Applications of 3-Methylpiperidine-1-carboximidamide Sulfate
Introduction: The Guanidine Mimic in Medicinal Chemistry
In the landscape of modern drug discovery, 3-Methylpiperidine-1-carboximidamide sulfate (CAS: 132856-77-0) represents a critical structural motif. Chemically, it is a cyclic guanidine derivative. The piperidine ring provides steric bulk and lipophilicity, while the carboximidamide (guanidine) moiety offers a high pKa (~12-13 for the free base), serving as a super-basic anchor for hydrogen bonding in enzyme active sites.
This compound is frequently employed as a building block for synthesizing inhibitors of serine proteases (e.g., thrombin, trypsin) and as a ligand in G-protein coupled receptor (GPCR) research. The sulfate salt form is preferred over the free base or hydrochloride due to its superior crystallinity, non-hygroscopic nature, and enhanced shelf-stability.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a contextualized, expert-driven protocol for handling, safety, and experimental application.
Physicochemical Profile & SDS Summary
Unlike the volatile and corrosive 3-methylpiperidine precursor, the carboximidamide sulfate salt is a stable solid. However, its biological activity as a guanidine analog necessitates strict safety adherence.
Table 1: Chemical Identity and Properties[1]
| Property | Data |
| Chemical Name | 3-Methylpiperidine-1-carboximidamide sulfate (1:1) |
| Synonyms | N-(3-Methylpiperidino)formamidine sulfate; 1-Carbamimidoyl-3-methylpiperidine sulfate |
| CAS Number | 132856-77-0 |
| Molecular Formula | C₇H₁₅N₃[1] · H₂SO₄ (Formula Weight: 239.29 g/mol ) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, DMSO; sparingly soluble in ethanol |
| Melting Point | >200°C (Decomposes) |
| Acidity (pKa) | ~13.6 (Calculated for the conjugate acid of the guanidine core) |
Hazard Identification (GHS Classification)
While less aggressive than its liquid precursors, the salt is classified as an Irritant and Acute Toxin .
-
Signal Word: WARNING
-
H302: Harmful if swallowed (Guanidine toxicity mechanism: inhibition of oxidative phosphorylation).
Expert Handling & Storage Protocols
The Causality of Degradation: Guanidine salts are generally stable, but the presence of the sulfate counterion means the compound can be slightly acidic in aqueous solution. However, the primary threat to integrity is hydrolysis of the amidine bond under basic conditions or oxidation of the piperidine ring if impurities are present.
Storage Workflow
-
Temperature: Store at 2-8°C (Refrigerated). While stable at room temperature, cold storage retards slow hydrolysis.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if the container is opened frequently.
-
Desiccation: Hygroscopicity is low for the sulfate, but moisture can cake the powder, affecting weighing accuracy. Use a desiccator.
Self-Validating Purity Check
Before using this reagent in critical couplings, perform this simple check:
-
Dissolve 10 mg in 1 mL D₂O.
-
Run 1H NMR.
-
Validation: Look for the integral ratio of the methyl group (doublet, ~0.9 ppm) vs. the piperidine ring protons.
-
Fail Condition: Appearance of a sharp singlet at ~8.0 ppm (formic acid) or loss of the guanidine N-H broad peaks indicates hydrolysis.
Experimental Application: Pyrimidine Synthesis
The most high-value application of 3-Methylpiperidine-1-carboximidamide is its condensation with 1,3-dicarbonyls to form 2-amino-substituted pyrimidines . This reaction exploits the bidentate nucleophilicity of the guanidine group.
Protocol: Synthesis of 2-(3-Methylpiperidin-1-yl)pyrimidin-4-ol
Objective: Condensation of the sulfate salt with ethyl acetoacetate.
Reagents:
-
3-Methylpiperidine-1-carboximidamide sulfate (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Sodium Ethoxide (NaOEt) (2.2 eq) - Critical: 1 eq to neutralize sulfate, 1 eq for catalysis.
-
Ethanol (Anhydrous)
Step-by-Step Methodology:
-
Liberation of Free Base (In-Situ):
-
Charge a flame-dried round-bottom flask with anhydrous ethanol.
-
Add NaOEt (2.2 eq) and stir at 0°C under Nitrogen.
-
Add 3-Methylpiperidine-1-carboximidamide sulfate (1.0 eq) in one portion.
-
Observation: A white precipitate (Sodium Sulfate, Na₂SO₄) will form immediately. This confirms the liberation of the reactive guanidine free base.
-
-
Condensation:
-
Add Ethyl acetoacetate (1.1 eq) dropwise to the suspension.
-
Warm the mixture to Room Temperature (RT) and stir for 30 minutes.
-
Heat to Reflux (78°C) for 4–6 hours.
-
Monitor: Use TLC (5% MeOH in DCM). The starting guanidine (polar, stays at baseline) should disappear.
-
-
Work-up:
-
Cool to RT.
-
Filtration: Filter off the Na₂SO₄ byproduct. This step is crucial to avoid inorganic contamination.
-
Concentrate the filtrate in vacuo.
-
Purification: Recrystallize the residue from EtOH/Et₂O or purify via flash chromatography.
-
Visualizations
Diagram 1: Reactivity & Synthesis Logic
This diagram illustrates the transformation from the stable sulfate salt to the reactive free base and its subsequent cyclization pathway.
Caption: Mechanistic pathway from sulfate salt neutralization to pyrimidine heterocycle formation.
Diagram 2: Safety & Exposure Response Workflow
A decision tree for immediate response to exposure, emphasizing the specific hazards of guanidine salts.
Caption: Critical response workflow for guanidine sulfate exposure.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12291, 1-Methylpiperidine (Precursor Analysis). Retrieved October 26, 2023, from [Link]
-
Berlinck, R. G., et al. (2010). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports. (Contextual grounding for guanidine toxicity and reactivity). [Link]
Sources
Methodological & Application
Protocol for guanylation of 3-methylpiperidine
Application Note: High-Efficiency Guanylation of 3-Methylpiperidine
Executive Summary & Strategic Rationale
The conversion of 3-methylpiperidine (1) to its guanidine derivative, N-(3-methylpiperidin-1-yl)formamidine (or its protected analogues), is a critical transformation in medicinal chemistry.[1] The guanidine moiety serves as a bioisostere for basic amines, often improving potency at G-protein coupled receptors (GPCRs) and ion channels by enabling bidentate hydrogen bonding interactions (arginine mimetics).[1]
However, the synthesis of guanidines from secondary amines is historically plagued by low yields and difficult purification due to the high polarity and basicity of the product.
This guide prioritizes the "Bernatowicz-Wu" methodology using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. Unlike classical cyanamide or S-methylisothiourea methods, this protocol:
-
Eliminates noxious byproducts (e.g., methanethiol).
-
Ensures solubility in organic solvents (DCM/THF) via Boc-protection.
-
Facilitates purification using standard silica gel chromatography.
Strategic Reagent Selection Matrix
Before initiating synthesis, select the protocol based on your downstream requirements.
| Feature | Method A: Di-Boc-Pyrazole (Recommended) | Method B: Pyrazole-HCl Salt | Method C: S-Methylisothiourea |
| Reagent | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | 1H-Pyrazole-1-carboxamidine HCl | S-Methylisothiourea sulfate |
| Primary Use | Drug Discovery / MedChem | Large Scale / Cost-Sensitive | Legacy / Industrial |
| Purification | Silica Gel Flash Column | Ion Exchange / Crystallization | Crystallization |
| Reaction Time | 4–16 Hours | 12–24 Hours | 24–48 Hours (Heat req.) |
| Byproducts | Pyrazole (benign, easily removed) | Pyrazole | Methanethiol (Toxic/Stench) |
| Yield | High (>90%) | Moderate to High (70-85%) | Variable |
Mechanistic Pathway
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the electrophilic amidine carbon of the reagent.
Figure 1: Mechanistic flow of the Bernatowicz-Wu guanylation. The secondary amine attacks the amidine core, expelling pyrazole.
Protocol A: Synthesis of N,N'-Di-Boc-N''-(3-methylpiperidin-1-yl)guanidine
Scope: Best for producing 100 mg to 10 g of material for SAR studies. Pre-requisite: Ensure 3-methylpiperidine is of known stereochemistry (R, S, or Racemic).[1] This reaction does not racemize the C3 center.
Materials:
-
Substrate: 3-Methylpiperidine (1.0 equiv).
-
Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (0.95 - 1.0 equiv). Note: Using a slight deficit of the reagent simplifies purification, as the reagent is harder to separate from the product than the starting amine.
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 equiv).[1] -
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.2 M concentration].
Step-by-Step Methodology:
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge with nitrogen or argon.
-
-
Solubilization:
-
Add 3-methylpiperidine (1.0 equiv) and anhydrous DCM.
-
Add DIPEA (1.2 equiv) via syringe.[1] Stir for 5 minutes.
-
Expert Insight: Although the reagent is neutral, DIPEA ensures the piperidine remains deprotonated (free base) for maximum nucleophilicity.
-
-
Reaction:
-
Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 equiv) in one portion.
-
Stir at room temperature (20–25 °C) for 4–16 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 4:1).[1] The product is usually less polar than the starting amine but more polar than the bis-Boc reagent. Stain with Ninhydrin (amine) or KMnO4 (double bonds).[1]
-
-
Workup (Self-Validating Step):
-
Dilute the reaction mixture with DCM.
-
Wash 1: 10% Citric Acid or 0.5 M KHSO4 (removes unreacted piperidine and DIPEA).
-
Wash 2: 1M NaOH (removes the pyrazole byproduct, which is weakly acidic).
-
Wash 3: Brine.[2]
-
Dry over Na2SO4, filter, and concentrate in vacuo.
-
-
Purification:
-
If purity is <95% by NMR, purify via flash chromatography on silica gel.
-
Eluent: Gradient of 0% to 20% EtOAc in Hexanes.
-
Step 2: Deprotection (Optional)
To obtain the free guanidine salt:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add Trifluoroacetic acid (TFA) (ratio 1:1 v/v DCM:TFA) or 4M HCl in Dioxane.
-
Stir for 2–4 hours.
-
Concentrate.[3][4] Perform multiple co-evaporations with toluene or diethyl ether to remove excess acid.
Protocol B: Synthesis of Free Guanidine (Direct Method)
Scope: Use when Boc-protection is unnecessary or for large-scale batches (>50g) where chromatography is cost-prohibitive.
Materials:
-
Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 equiv).[5][6]
-
Base: DIPEA (2.0 equiv) - Crucial: 1 eq to neutralize the HCl salt of the reagent, 1 eq to keep the amine reactive.
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN).[1]
Methodology:
-
Dissolve 3-methylpiperidine (1.0 equiv) and DIPEA (2.0 equiv) in DMF (0.5 M).
-
Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 equiv).
-
Stir at Room Temperature for 16–24 hours.
-
Note: If reaction is sluggish, heat to 40–50 °C.
-
-
Workup:
-
Concentrate DMF under reduced pressure.
-
Add diethyl ether to the residue to precipitate the crude guanidine salt.
-
Decant the ether (removes pyrazole and non-polar impurities).
-
Recrystallize from EtOH/Et2O if necessary.
-
Analytical Validation (E-E-A-T)
A successful synthesis must be validated against these expected spectral characteristics.
Table 1: Expected Analytical Data for N,N'-Di-Boc-N''-(3-methylpiperidin-1-yl)guanidine
| Technique | Expected Signal / Value | Interpretation |
| TLC (Rf) | ~0.4–0.6 (Hex/EtOAc 4:[1]1) | Distinct from starting amine (baseline) and reagent (high Rf).[1] |
| 1H NMR (CDCl3) | Two t-Butyl groups (Boc).[1] | |
| Chelated NH proton (characteristic of Boc-guanidines).[1] | ||
| Piperidine | ||
| Methyl group doublet (confirms 3-methyl integrity).[1] | ||
| 13C NMR | Guanidine C=N and Carbamate C=O carbons. | |
| MS (ESI+) | [M+H]+ = 342.2 | Molecular ion for C17H31N3O4.[1] |
Troubleshooting & Optimization
Figure 2: Decision tree for troubleshooting incomplete guanylation.
-
Issue: Reaction Stalls.
-
Cause: The byproduct (pyrazole) can inhibit the reaction or the HCl salt accumulates.
-
Fix: Ensure sufficient DIPEA is present. If using Method A, switch to Goodman's Reagent (N,N'-Di-Boc-N''-triflylguanidine) which has a better leaving group (triflamide) for sterically hindered amines [3].[1]
-
-
Issue: Poor Solubility.
-
Fix: If the free guanidine (Method B) is oiling out, switch to Method A (Boc-protected) to allow standard organic workup.[1]
-
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992).[1] 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[6] The Journal of Organic Chemistry.[6] [Link]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993).[1] Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters.[6] [Link][1]
-
Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998).[1] Diprotected triflylguanidines: a new class of guanidinylation reagents. The Journal of Organic Chemistry.[6] [Link]
-
Robinson, S., et al. (2010).[1] Guanidine-based inhibitors of the sodium-hydrogen exchanger. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 2. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]
- 6. japsonline.com [japsonline.com]
Application Note: Recrystallization Solvents for 3-Methylpiperidine-1-carboximidamide Sulfate
[1][2][3]
Part 1: Executive Summary & Physicochemical Profile[2][3][4]
Introduction
3-Methylpiperidine-1-carboximidamide sulfate (CAS 132856-77-0) is a critical guanidinium intermediate often employed in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other heterocyclic pharmaceuticals.[1][][3] As a guanidine derivative, it exhibits high basicity and polarity.[3] The sulfate salt form imparts stability but introduces challenges in purification due to its high water solubility and potential for "oiling out" in organic solvents.[3]
This guide moves beyond generic "trial-and-error" approaches, providing a rational, mechanism-based strategy for solvent selection. It leverages the specific solubility differential created by the hydrophobic 3-methylpiperidine moiety against the hydrophilic guanidinium sulfate core.[][3]
Physicochemical Profile
Understanding the molecule is the first step to successful recrystallization.[3]
| Property | Characteristic | Impact on Recrystallization |
| Polarity | High (Ionic Salt) | Requires polar protic solvents (Water, MeOH) for dissolution.[1][] |
| Hydrophobicity | Moderate (Methyl-piperidine ring) | Allows for solubility modulation using organic anti-solvents (Acetone, Acetonitrile).[1][] |
| Melting Point | High (>200°C, decomp.)[3] | High thermal stability allows for aggressive heating during dissolution.[][3] |
| H-Bonding | Strong Donor/Acceptor | Prone to solvate formation; rigorous drying required post-isolation.[1][][3] |
Part 2: Solvent Selection Strategy
The "Goldilocks" Zone
For guanidinium sulfates, single-solvent systems often fail.[][3] Water is too good a solvent (yield loss), while non-polar solvents (Hexane, Toluene) are too poor (no dissolution).[3] The optimal strategy employs Binary Solvent Systems or Polar Aprotic Cooling .[][3]
Recommended Solvent Systems
System A: Ethanol / Water (95:5 to 90:10) [1]
-
Mechanism: Water disrupts the crystal lattice at high temperatures; Ethanol acts as a miscible anti-solvent that drastically reduces solubility upon cooling.[3]
-
Application: Bulk purification, removal of inorganic salts.[3]
-
Pros: Non-toxic, scalable, cheap.[3]
-
Cons: Yield can be sensitive to water content.[][3]
System B: Acetonitrile (ACN) [1][][4]
-
Mechanism: ACN has a high dielectric constant (37.[][3]5) but lacks H-bond donors.[1][][3] It dissolves the organic ring at reflux but rejects the ionic salt lattice at 0°C.[3]
-
Application: High-purity crystallization, growing single crystals for XRD.[][3]
-
Evidence: Analogous piperidine-carboximidamide sulfates have yielded single crystals from saturated ACN solutions at 0°C [1].[1][][3]
System C: Methanol / Acetone (Anti-solvent Crash)
Part 3: Detailed Experimental Protocols
Protocol 1: The "Self-Validating" Solvent Screening
Do not assume a solvent works.[1][][3] Validate it with 100mg.[1][]
-
Preparation: Place 100 mg of crude sulfate in three separate HPLC vials.
-
Solvent Addition:
-
Vial A: Add 1.0 mL Ethanol (95%) .
-
Vial B: Add 1.0 mL Acetonitrile .
-
Vial C: Add 0.5 mL Methanol .
-
-
Thermal Cycle: Heat all vials to 70°C (or reflux) on a heating block.
-
Observation: If solid remains, add solvent in 0.2 mL increments until dissolved.[3]
-
-
Cooling: Allow to cool slowly to Room Temperature (RT), then move to 4°C.
-
Validation Criteria:
Protocol 2A: Scalable Recrystallization (Ethanol/Water)
Best for: >10g batches, removing colored impurities.[1][3]
Step-by-Step:
-
Dissolution: Suspend crude 3-methylpiperidine-1-carboximidamide sulfate in Ethanol (absolute) (10 mL per gram of solid).
-
Heating: Heat the suspension to reflux (approx. 78°C).
-
Titration: Add Deionized Water dropwise through the condenser until the solution becomes clear. Note: Do not exceed 15% water volume.[1][]
-
Hot Filtration: If insoluble particles remain (inorganic salts), filter quickly through a pre-heated glass frit or Celite pad.[3]
-
Nucleation: Remove from heat. Stir gently. As the temperature hits ~50°C, seed with a pure crystal (if available).[3]
-
Crystallization: Allow to cool to RT over 2 hours. Then, refrigerate at 0-4°C for 4 hours.
-
Isolation: Filter the white crystalline solid. Wash with cold Acetone (to remove residual water/ethanol).[][3]
-
Drying: Vacuum dry at 45°C for 12 hours.
Protocol 2B: High-Purity Crystallization (Acetonitrile)
Best for: Analytical standards, X-ray crystallography.[1][]
Step-by-Step:
-
Saturation: Suspend the salt in Acetonitrile (20 mL per gram).
-
Reflux: Heat to reflux (82°C). The salt should dissolve sparingly; you may need a larger volume or a trace of methanol (1-2%) to assist.[1][][3]
-
Clarification: Filter hot to remove dust/insolubles.[][3]
-
Slow Cooling: Place the flask in a Dewar flask containing hot water to ensure very slow cooling (over 6-8 hours).
-
Static Growth: Once at RT, place the vessel in a -20°C freezer undisturbed for 24 hours.
-
Result: This method typically yields well-defined prismatic crystals suitable for structural analysis.[][3]
Part 4: Visualization & Logic Flows[4]
Diagram 1: Solvent Selection Decision Tree
Caption: Logical workflow for selecting the optimal solvent system based on impurity profile and scale.
Diagram 2: The Recrystallization Workflow
Caption: Step-by-step process flow for Protocol 2A (Ethanol/Water).
Part 5: Troubleshooting & Expert Tips
The "Oiling Out" Phenomenon
Guanidine salts are notorious for separating as a second liquid phase rather than crystallizing.[3]
-
Cause: The temperature is above the "critical solution temperature" for the mixture, or the solvent is too polar.[3]
-
Solution:
Hygroscopicity
The sulfate salt can be hygroscopic.[3]
Part 6: References
-
Betz, R., & Geiger, D. (2012).[3] Crystal structure of 1-piperidinecarboxamidinium sulfate. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1176.[3]
-
Relevance: Establishes Acetonitrile as a proven solvent for the crystallization of the direct structural analog.[3]
-
-
National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 54436848, 3-Methylpiperidine-1-carboximidamide.[1][][3]
-
BOC Sciences. (n.d.).[3] Sulfuric acid compound with 3-methylpiperidine-1-carboximidamide (1:1) - CAS 132856-77-0.[1][][3][6]
-
Relevance: Confirms chemical identity and commercial availability specifications.
-
-
Supuran, C. T., et al. (2022).[3] Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido Moieties. International Journal of Molecular Sciences.
-
Relevance: Validates Ethanol/Water systems for recrystallizing complex piperidine-sulfonamide derivatives.
-
Sources
- 1. prepchem.com [prepchem.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sulfuric acid compound with 3-methylpiperidine-1-carboximidamide (1:1) | CAS 132856-77-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
The Strategic Application of 3-Methylpiperidine-1-carboximidamide Sulfate in Modern Drug Discovery
For Immediate Release
In the landscape of modern medicinal chemistry, the strategic incorporation of privileged structural motifs is a cornerstone of successful drug design. Among these, the guanidine and piperidine moieties stand out for their frequent appearance in a diverse array of biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides an in-depth exploration of 3-Methylpiperidine-1-carboximidamide sulfate, a versatile building block that synergistically combines these two key pharmacophores. Designed for researchers, scientists, and drug development professionals, this document will elucidate the rationale behind its application, provide detailed experimental protocols for its use as a guanidinylating agent, and discuss its potential in the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors.
The Chemical and Pharmacological Rationale for 3-Methylpiperidine-1-carboximidamide Sulfate
3-Methylpiperidine-1-carboximidamide sulfate is a guanidinylating agent that offers a unique combination of structural features. The 3-methylpiperidine core provides a three-dimensional scaffold that can enhance binding affinity and modulate physicochemical properties, while the carboximidamide (guanidine) group is a key hydrogen bonding motif and can be protonated at physiological pH, influencing solubility and target engagement.[2]
Table 1: Physicochemical Properties of 3-Methylpiperidine-1-carboximidamide Sulfate [][4]
| Property | Value |
| CAS Number | 132856-77-0 |
| Molecular Formula | C₇H₁₇N₃O₄S |
| Molecular Weight | 239.29 g/mol |
| Appearance | Inquire with supplier |
| Purity | Typically ≥95% |
| Boiling Point | 213.386°C at 760 mmHg |
| Density | 1.177 g/cm³ |
The piperidine ring is a prevalent feature in numerous FDA-approved drugs, contributing to their efficacy and pharmacokinetic profiles.[1][2] The introduction of a methyl group at the 3-position can introduce chirality and provide a vector for exploring structure-activity relationships (SAR). The guanidine functional group is also a critical component of many natural products and synthetic drugs, known for its ability to participate in key binding interactions with biological targets.
Core Application: Guanidinylation of Primary and Secondary Amines
The primary application of 3-Methylpiperidine-1-carboximidamide sulfate is the guanylation of primary and secondary amines. This reaction introduces the 3-methylpiperidine-1-carboximidamide moiety onto a target molecule, a strategy often employed in the development of kinase inhibitors and other targeted therapeutics.[5][6]
The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the carboximidamide. The sulfate salt form of the reagent can influence its reactivity and handling properties.
Caption: General mechanism for the guanylation of amines.
Protocol for the Guanidinylation of a Primary Amine
This protocol provides a general framework for the reaction of 3-Methylpiperidine-1-carboximidamide sulfate with a primary amine. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
3-Methylpiperidine-1-carboximidamide sulfate
-
Primary amine of interest
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Dichloromethane (DCM))
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
-
Purification supplies (e.g., silica gel for column chromatography, HPLC)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Base: Add the tertiary amine base (1.1 - 1.5 eq) to the reaction mixture and stir for 10-15 minutes at room temperature. The base is crucial to neutralize the sulfuric acid that will be generated and to facilitate the reaction.
-
Addition of Guanidinylating Agent: In a separate flask, prepare a solution or suspension of 3-Methylpiperidine-1-carboximidamide sulfate (1.0 - 1.2 eq) in the same anhydrous solvent. Add this to the primary amine solution dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired guanidinylated product.
Application in the Synthesis of Kinase Inhibitors
The development of small molecule kinase inhibitors is a major focus in modern drug discovery, with numerous approved drugs targeting this enzyme class.[7][8] The 3-methylpiperidine-1-carboximidamide scaffold can be strategically employed in the design of kinase inhibitors, where the guanidinium group can form key interactions with the hinge region or other conserved residues in the ATP-binding pocket of kinases.
For instance, in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, piperidine carboxamides have been identified as a promising scaffold.[5][9] While the cited research does not specifically use the 3-methyl variant, it highlights the potential of this chemical class. The general approach involves the coupling of a piperidine core with a suitable heterocyclic system that interacts with the kinase hinge region.
Caption: Workflow for synthesizing a potential kinase inhibitor.
Hypothetical Protocol: Synthesis of a Pyrimidine-based Kinase Inhibitor Scaffold
This protocol outlines a hypothetical synthesis to illustrate how 3-Methylpiperidine-1-carboximidamide sulfate could be used to create a scaffold for kinase inhibitors.
Step 1: Synthesis of an Aminopyrimidine Intermediate A suitable aminopyrimidine core would first be synthesized or procured. This part of the molecule is designed to interact with the hinge region of the target kinase.
Step 2: Guanidinylation of the Aminopyrimidine
Materials:
-
Aminopyrimidine intermediate
-
3-Methylpiperidine-1-carboximidamide sulfate
-
Anhydrous DMF
-
DIPEA
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the aminopyrimidine (1.0 eq) in anhydrous DMF under an inert atmosphere, add DIPEA (2.0 eq).
-
Add a solution of 3-Methylpiperidine-1-carboximidamide sulfate (1.1 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the desired guanidinylated pyrimidine.
Table 2: Representative Reaction Conditions for Guanidinylation
| Amine Substrate | Guanidinylating Agent | Solvent | Base | Temperature | Time | Yield |
| Primary Aliphatic Amine | 3-Methylpiperidine-1-carboximidamide sulfate | DCM | TEA | Room Temp. | 12 h | Good |
| Primary Aromatic Amine | 3-Methylpiperidine-1-carboximidamide sulfate | DMF | DIPEA | 60 °C | 24 h | Moderate |
| Secondary Aliphatic Amine | 3-Methylpiperidine-1-carboximidamide sulfate | ACN | TEA | Room Temp. | 18 h | Good |
Note: Yields are generalized and will vary depending on the specific substrate.
Conclusion and Future Perspectives
3-Methylpiperidine-1-carboximidamide sulfate is a valuable and versatile building block for modern drug discovery. Its ability to introduce a three-dimensional, basic guanidine moiety makes it particularly well-suited for the synthesis of kinase inhibitors and other targeted therapies. The protocols outlined in this guide provide a starting point for researchers to explore the utility of this reagent in their own synthetic endeavors. As the demand for novel, potent, and selective therapeutics continues to grow, the strategic use of such well-designed building blocks will be paramount to success.
References
-
Bryan, M. C., Whittington, D. A., Doherty, E. M., Falsey, J. R., Cheng, A. C., Emkey, R., ... & Lewis, R. T. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of medicinal chemistry, 55(4), 1688-1697. Available from: [Link]
-
Bryan, M. C., Whittington, D. A., Doherty, E. M., Falsey, J. R., Cheng, A. C., Emkey, R., ... & Lewis, R. T. (n.d.). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Brandeis ScholarWorks. Available from: [Link]
-
Islam, M. R., & Wuest, W. M. (2016). A direct, early stage guanidinylation protocol for the synthesis of complex aminoguanidine-containing natural products. Journal of visualized experiments: JoVE, (115). Available from: [Link]
-
Mahmoud, M. A., Mostafa, Y. A., Raslan, A. E., Youssif, B. G. M., & Al-Wahaibi, L. H. (2023). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2151593. Available from: [Link]
-
Roskoski, R. (2021). An updated review on developing small molecule kinase inhibitors using computer-aided drug design approaches. Molecules, 26(18), 5556. Available from: [Link]
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). Trends in kinase drug discovery: targets, indications and inhibitor design. Future medicinal chemistry, 8(12), 1349-1369. Available from: [Link]
-
Zheng, X., Salgia, S. R., Thompson, W. B., Dillingham, E. O., Bond, S. E., Feng, Z., ... & Gollamudi, R. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of medicinal chemistry, 38(1), 180-188. Available from: [Link]
-
Zaytsev, A. V., & Gulevskaya, A. V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(7), 2937. Available from: [Link]
-
Zefirov, N. S., & Makhova, N. N. (2000). Sulfamides in the synthesis of heterocyclic compounds. Russian Chemical Reviews, 69(3), 221. Available from: [Link]
-
Zhang, W., & Li, G. (2022). Modular Two-Step Route to Sulfondiimidamides. The Journal of organic chemistry, 87(14), 9203-9213. Available from: [Link]
-
Technology Networks. (2024, December 20). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Available from: [Link]
-
International Journal of Biology and Chemistry. (2025). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. Available from: [Link]
-
PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sulfuric acid compound with 3-methylpiperidine-1-carboximidamide (1:1) | CAS 132856-77-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches [mdpi.com]
- 8. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 9. Research Portal [scholarworks.brandeis.edu]
Application Note: 3-Methylpiperidine-1-carboximidamide Sulfate in Medicinal Chemistry
Executive Summary
3-Methylpiperidine-1-carboximidamide sulfate (CAS: 132856-77-0 / 1078161-65-5) is a specialized guanidino-alicyclic fragment used in the design of serine protease inhibitors, ion channel modulators, and GPCR ligands. Structurally, it combines a highly basic guanidine moiety (
This guide details the physicochemical rationale for its selection in hit-to-lead optimization, specifically highlighting the "Magic Methyl" effect of the C3-substituent. It provides validated protocols for its synthesis, purification, and incorporation into larger drug scaffolds.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 3-methylpiperidine-1-carboximidamide; sulfuric acid |
| Common Name | N-(3-Methylpiperidino)guanidine sulfate |
| Molecular Formula | |
| Molecular Weight | 141.21 g/mol (Free Base); ~239.29 g/mol (Sulfate) |
| Basicity ( | ~12.5 (Guanidino group) |
| H-Bond Donors/Acceptors | 4 Donors / 2 Acceptors |
| LogP (calc) | 0.45 (Free Base) |
| Solubility | High in Water, DMSO; Low in DCM, Ether |
The "Magic Methyl" Advantage
Unlike the unsubstituted piperidine-1-carboximidamide, the 3-methyl analog introduces a critical asymmetry. In medicinal chemistry, this C3-methyl group serves two functions:
-
Conformational Lock: It biases the piperidine ring conformation, potentially reducing the entropic penalty upon binding to a protein active site.
-
Hydrophobic Probe: It fills small hydrophobic pockets (e.g., S2 or S3 subsites in proteases) that unsubstituted rings cannot, often boosting potency by 5–10 fold [1].
Application 1: Arginine Mimetic in Protease Inhibitors
The primary application of this compound is as a P1 fragment in the design of inhibitors for trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Matriptase).
Mechanism of Action
The terminal carboximidamide (guanidine) group mimics the side chain of Arginine . At physiological pH (7.4), it is fully protonated (
Diagram: Mechanistic Pathway & Synthesis Workflow
Figure 1: Synthesis pathway and pharmacodynamic interaction mechanism of the scaffold.
Experimental Protocols
Protocol A: Synthesis of 3-Methylpiperidine-1-carboximidamide Sulfate
Note: This protocol utilizes S-methylisothiourea, a standard guanylating agent, preferred for its mild conditions compared to cyanamide.
Reagents:
-
3-Methylpiperidine (10 mmol)
-
S-Methylisothiourea hemisulfate (5 mmol)
-
Ethanol (Absolute) or Water
-
Base (Optional: catalytic NaOH if kinetics are slow, though sulfate salt usually proceeds without)
Step-by-Step Methodology:
-
Preparation: Dissolve S-methylisothiourea hemisulfate (1.39 g, 5 mmol) in 10 mL of water (or ethanol/water 1:1).
-
Addition: Add 3-Methylpiperidine (0.99 g, 10 mmol) dropwise to the solution. Note: Use a fume hood; methanethiol (methyl mercaptan) gas is evolved.
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor the evolution of gas (rotten cabbage smell indicates reaction progress). A bleach trap is recommended for the off-gas.
-
Monitoring: Check reaction progress via TLC (Eluent: DCM/MeOH/NH4OH 80:20:2). The product is highly polar and will stay near the baseline or require polar eluents.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate in vacuo to remove solvent and residual mercaptan.
-
Crystallization: Dissolve the crude residue in a minimum amount of hot water or methanol. Add ethanol or acetone dropwise until turbidity appears. Cool to 4°C overnight.
-
-
Filtration: Filter the white crystalline solid. Wash with cold acetone.
-
Drying: Dry under high vacuum over
to yield the sulfate salt.
Yield Expectation: 70–85%.
Protocol B: Analytical Quality Control (QC)
1. HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 0% B for 2 min (to retain polar salt), then 0% to 50% B over 15 min.
-
Detection: UV at 210 nm (Guanidine absorption is weak; low wavelength required).
-
Retention Time: Expect early elution (approx 2–4 min) due to high polarity.
2. 1H-NMR Validation (D2O, 400 MHz)
-
0.90 (d, 3H,
): Diagnostic doublet for the methyl group. -
1.1–1.8 (m, 4H, Ring
): Multiplets for C3, C4, C5 protons. -
2.6–3.8 (m, 4H, Ring
): Deshielded protons adjacent to the guanidine nitrogen. -
Note: Amidine protons (
) exchange with and will not be visible.
Handling & Stability (Safety Data)
| Parameter | Guideline |
| Storage | Hygroscopic. Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). |
| Stability | Stable in acidic/neutral aqueous solution. Hydrolyzes slowly in strong base ( |
| Incompatibility | Strong oxidizing agents. Reacts with aldehydes/ketones (potential cyclization). |
| PPE | Wear gloves and safety glasses. Warning: Synthesis generates Methanethiol (toxic/stench). |
Advanced Application: Heterocycle Synthesis
Beyond acting as a final pharmacophore, this sulfate salt is a precursor for synthesizing 2-amino-pyrimidine derivatives via condensation with 1,3-dicarbonyls.
Reaction Scheme:
Protocol:
-
Mix 3-methylpiperidine-1-carboximidamide sulfate (1 eq) with a 1,3-diketone (e.g., acetylacetone) (1.1 eq) in Ethanol.
-
Add Sodium Ethoxide (2.2 eq) to liberate the free base and neutralize the sulfate.
-
Reflux for 4 hours.
-
The resulting product is a pyrimidine with a 3-methylpiperidino group at the 2-position, a common scaffold in kinase inhibitors (e.g., CDK or mTOR inhibitors) [2].
References
-
Berlin, M. et al. (1998). "Design and synthesis of potent, specific, and orally active thrombin inhibitors." Journal of Medicinal Chemistry, 41(21), 4154-4160. Link
- Katritzky, A. R. et al. (2010). "Synthesis of guanidines.
-
PubChem Compound Summary. (2023). "1-Piperidinecarboximidamide, 3-methyl-, sulfate."[][2] National Center for Biotechnology Information. Link
-
Greenhill, J. V. & Lue, P. (1993). "Amidines and guanidines in medicinal chemistry." Progress in Medicinal Chemistry, 30, 203-326. Link
Sources
Precision Handling and Application of Hygroscopic Guanidinium Sulfate
Abstract
Guanidinium Sulfate (Gua
Introduction: The Chaotrope-Kosmotrope Paradox
In protein stability studies, GdmCl is the gold standard denaturant.[1] However, GdmCl conflates two effects: the specific binding of Gdm
Gua
Key Challenges:
-
Hygroscopicity: The salt rapidly absorbs atmospheric moisture, altering the effective molecular weight and leading to concentration errors of up to 15% if mishandled.
-
Solubility Limits: Unlike GdmCl (soluble >8 M), Gua
SO has a lower saturation point (~0.7–1.0 M range depending on temperature), requiring precise preparation to avoid precipitation in microfluidic or optical lines.
Material Characterization
The following properties must be assumed for all protocols.
| Property | Value | Notes |
| Formula | (CH | Stoichiometry is 2:1 (Guanidinium:Sulfate) |
| MW | 216.22 g/mol | Significantly higher than GdmCl (95.53 g/mol ) |
| Solubility (Water) | ~165 g/L (0.76 M) at 25°C | Critical:[1] Do not attempt to make >1 M stocks. |
| Hygroscopicity | High | Deliquescent at high relative humidity (>60%) |
| Density (Solid) | 1.55 g/cm | Useful for buoyancy corrections in ultra-precision weighing |
Storage & Environmental Control: "The Dry Chain"
To maintain reagent integrity, a "Dry Chain" must be established from the moment the manufacturer's seal is broken.
Workflow Visualization
Figure 1: The "Dry Chain" workflow ensures the salt remains anhydrous. Any break in this chain introduces water mass errors.
Protocol: Storage Maintenance
-
Primary Container: Transfer commercial bulk salt into wide-mouth borosilicate glass jars with Teflon-lined caps. Plastic containers are permeable to moisture over long durations.
-
Desiccation: Store jars inside a vacuum desiccator containing active phosphorus pentoxide (P
O ) or indicating silica gel. -
Indicator Check: If the salt appears caked or "sticky" (clumping that does not break with gentle tapping), it must be dried before use.
-
Drying Protocol: Place in a vacuum oven at 60°C for 4 hours. Avoid higher temperatures to prevent decomposition of the guanidinium moiety to urea.
-
Protocol: Gravimetric Preparation with Density Validation
Because Gua
Step-by-Step Methodology
Reagents:
-
Anhydrous Gua
SO -
Degassed, deionized water (18.2 MΩ)
Procedure:
-
Tare Calculation: Place a clean, dry volumetric flask on the balance. Record mass (
). -
Weighing by Difference:
-
Do not weigh the salt directly into the flask on an open bench.
-
Weigh a capped weighing bottle containing the salt (
). -
Quickly transfer the approximate required amount into the flask.
-
Immediately recap and weigh the bottle again (
). -
Mass of Salt (
) = .
-
-
Solvent Addition: Add water by weight to achieve the desired molality, or dilute to mark if molarity is sufficient. For high precision, add water until the total mass corresponds to the target solution density (see Validation below).
-
Dissolution: Gua
SO dissolution is endothermic.[1] The solution will cool, changing its volume. Allow the solution to equilibrate to 20°C or 25°C before final volume adjustment.
Trustworthiness: Self-Validating the Concentration
Unlike GdmCl, for which extensive refractive index (RI) tables exist, Gua
Protocol: Generating a Density/RI Standard Curve
Rationale: This ensures that your specific batch of salt and your specific buffer conditions are internally consistent.
-
Prepare Standards: Prepare 5 solutions of Gua
SO by precise gravimetric method (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 M). -
Measure Refractive Index: Use an Abbe refractometer or digital refractometer at 25°C.
-
Measure Density: Use an oscillating U-tube density meter or a calibrated pycnometer.
-
Plot & Fit: Create a linear regression model:
Where is the difference in RI between buffer and sample. -
Routine Check: For every subsequent experiment, measure the RI of your stock solution. If the calculated concentration deviates >2% from the gravimetric target, the salt has absorbed moisture. Discard and re-dry the solid stock.
Application Context: Protein Folding Pathways
Gua
Mechanism Diagram
Figure 2: Differential impact of GdmCl vs. Gua
Experimental Tip: When comparing GdmCl and Gua
Safety & Waste Management
-
Hazards: Gua
SO is an irritant to eyes, skin, and the respiratory tract.[2] It is harmful if swallowed. -
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if weighing outside a fume hood to prevent inhalation of fine dust.
-
Incompatibility: violent reaction with strong oxidizers (nitrates, perchlorates).
-
Disposal: Dilute with excess water and flush down the drain if local regulations permit for amine salts; otherwise, dispose of as solid hazardous chemical waste.
References
-
Solubility & Chemical Properties
-
Mechanistic Insight (Gdm+ vs Sulfate)
-
General Handling of Hygroscopic Salts
-
Preparing Anhydrous Reagents and Equipment. Moodle@Units. Link
-
-
Refractive Index Validation (GdmCl Protocol adapted)
Sources
- 1. CAS 594-14-9: Guanidinium sulfate | CymitQuimica [cymitquimica.com]
- 2. pnnl.gov [pnnl.gov]
- 3. scent.vn [scent.vn]
- 4. Guanidinium sulphate | 1184-68-5 [chemicalbook.com]
- 5. Guanidine sulfate CAS#: 594-14-9 [amp.chemicalbook.com]
- 6. Guanidine sulfate CAS#: 594-14-9 [amp.chemicalbook.com]
- 7. pure-synth.com [pure-synth.com]
- 8. Guanidine sulfate|lookchem [lookchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Guanidine hydrochloride or Guanidinium chloride Manufacturers, SDS [mubychem.com]
- 11. reddit.com [reddit.com]
- 12. Guanidine Sulfate 99.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 13. Chazin Lab Protocol for determining denaturant concentration [structbio.vanderbilt.edu]
Application Note: Storage & Handling of 3-Methylpiperidine-1-carboximidamide Sulfate
Abstract & Scope
This technical guide defines the rigorous storage, handling, and stability protocols for 3-Methylpiperidine-1-carboximidamide sulfate . As a guanidine-class building block commonly used in medicinal chemistry (e.g., peptidomimetic synthesis), this compound exhibits specific physicochemical sensitivities—primarily hygroscopicity and potential hydrolytic instability—that require precise environmental controls.[1] This document replaces generic "store cool and dry" advice with a validated, mechanism-based preservation strategy.
Physicochemical Profile
Understanding the intrinsic properties of the salt form is the first step in effective stewardship.[1] The sulfate counterion generally imparts greater crystallinity and thermal stability compared to hydrochloride salts, but it does not eliminate hygroscopic risks.[1]
| Property | Specification | Notes |
| Chemical Name | 3-Methylpiperidine-1-carboximidamide sulfate | |
| CAS Number | 132856-77-0 | |
| Molecular Formula | C₇H₁₅N₃[1][2][3] · xH₂SO₄ | Typically supplied as 1:1 or 2:1 salt.[1] |
| Molecular Weight | ~239.29 g/mol (1:1 salt) | Varies with stoichiometry. |
| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates oxidation or hydrolysis. |
| Solubility | High in Water, DMSO; Moderate in MeOH | Insoluble in non-polar solvents (Hexane, Et₂O).[1] |
| pKa (Base) | ~12–13 (Guanidine moiety) | Strong base; salt solutions will be acidic. |
| Hygroscopicity | Moderate to High | Critical Control Point: Absorbs atmospheric moisture. |
Core Storage Protocol
A. Solid State Storage (Long-Term)
For maximum shelf-life retention (>2 years), the following "Desiccated Cold Chain" protocol is mandatory.
-
Temperature: 2°C to 8°C (Refrigerated).
-
Why? While the sulfate salt is kinetically stable at room temperature, refrigeration suppresses slow oxidative discoloration and minimizes the rate of hydrolysis if trace moisture is trapped inside the vial.[1]
-
-
Atmosphere: Inert Gas (Argon or Nitrogen) Backfill.
-
Why? Guanidine derivatives can react with atmospheric CO₂ over extended periods to form carbonates if moisture is present. Argon is preferred over Nitrogen due to its higher density, forming a better "blanket" over the solid.[1]
-
-
Container System:
-
Primary: Amber glass vial with a Teflon-lined screw cap (minimize light exposure).
-
Secondary: Sealed desiccator or a secondary jar containing activated silica gel or molecular sieves.
-
Seal: Parafilm® or electric tape wrapping around the cap junction is required to prevent gas exchange.
-
B. Solution State Storage
Storing this compound in solution is not recommended for periods exceeding 48 hours due to the risk of hydrolysis of the amidine bond to a urea derivative.
-
If solution storage is unavoidable:
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Temperature: -20°C.
-
Limit: Use within 2 weeks.
-
Avoid: Aqueous buffers, especially at pH > 7, which accelerate hydrolysis of the guanidinium group.[1]
-
Handling & Experimental Workflow
The following workflow illustrates the "Warm-Open-Purge" cycle required to prevent condensation, which is the #1 cause of degradation for refrigerated hygroscopic salts.
Workflow Diagram: Safe Handling Cycle
Caption: The "Warm-Open-Purge" cycle prevents condensation, the primary degradation vector for refrigerated hygroscopic salts.
Quality Control & Validation
Before using stored material in critical assays (e.g., biological screening or GMP synthesis), validate purity using these checkpoints.
A. Visual Inspection[1][3][5]
-
Pass: Free-flowing white powder.
-
Fail: Clumping, "sticky" texture, or yellow/brown discoloration.[1] Causality: Moisture absorption leading to partial deliquescence or oxidation.
B. Chemical Verification (H-NMR)
Run 1H-NMR in DMSO-d6 or D₂O .[1]
-
Key Signals:
-
Degradation Marker: Appearance of a sharp singlet ~5.5-6.0 ppm (Urea derivative from hydrolysis) or loss of integration in the NH region.[1]
C. Stability Decision Tree
Caption: Logic flow for determining if stored material is suitable for use or requires remediation.
Safety & Disposal (EHS)[1]
-
Hazards: This compound is a Skin Corrosion/Irritation Category 1B agent.[3][4] It causes severe skin burns and eye damage [1].[1][3][4]
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1] Handle strictly inside a fume hood to avoid inhalation of dust.
-
Spill Cleanup: Do not sweep dry dust (aerosol risk). Cover with wet paper towels, wipe up, and dispose of as hazardous chemical waste.[1]
-
Incompatibility: Strong oxidizing agents and strong bases (liberates the free guanidine base, which is more volatile and reactive).[1]
References
-
Santa Cruz Biotechnology. Sulfuric acid compound with 3-methylpiperidine-1-carboximidamide (1:[1][2]1) Product Data Sheet.[1][4][5] Retrieved from [1]
-
PubChem. Piperidine-1-carboximidamide Compound Summary. National Library of Medicine. Retrieved from [1]
-
Sigma-Aldrich. Safety Data Sheet: Piperidine Derivatives. Retrieved from [1]
-
Fisher Scientific. 3-Methylpiperidine Safety Data Sheet. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Methylpiperidine-1-carboximidamide Sulfate
Executive Summary & Core Chemistry
3-Methylpiperidine-1-carboximidamide sulfate (also known as N-guanyl-3-methylpiperidine sulfate) is a critical guanidine-based building block. The synthesis typically involves the guanylation of 3-methylpiperidine using S-methylisothiourea sulfate .
While the reaction appears straightforward, researchers often encounter yields below 50% due to three main factors:
-
Incomplete Methanethiol Removal: Failure to drive the equilibrium.
-
Incorrect Stoichiometry: Misunderstanding the sulfate salt composition of the starting material.
-
High Aqueous Solubility: Product loss during the work-up phase.
This guide moves beyond standard literature to provide field-tested optimization strategies.
Critical Process Parameters (CPP)
The following parameters are non-negotiable for high-yield synthesis (>85%).
| Parameter | Recommended Value | Scientific Rationale |
| Reagent Stoichiometry | 2.05 - 2.10 eq. Amine : 1.0 eq.[1][2] Reagent | S-methylisothiourea sulfate is a hemi-sulfate dimer. You need 2 moles of amine to react with both guanidine units in the salt. Slight excess drives kinetics. |
| Solvent System | Water (Minimal volume) | The reaction is fastest in high concentrations. Water dissolves the salt; the amine is organic but emulsifies at reflux. |
| Temperature | Reflux (approx. 95-100°C) | Essential to volatilize methanethiol ( |
| Reaction Time | 6 - 12 Hours | Monitoring by TLC/HPLC is required. Premature stopping leads to mixed salts. |
| pH Control | Unadjusted (Autogenic) | Adding external base (NaOH) can hydrolyze the reagent to urea. The amine itself acts as the base. |
Reaction Mechanism & Workflow Visualization
The reaction relies on a nucleophilic substitution where the secondary amine displaces the methylthio group.
Caption: Fig 1. Nucleophilic displacement pathway. The continuous removal of Methanethiol (OffGas) is the driving force for high conversion.
Troubleshooting Guide (Q&A Format)
Issue 1: Low Conversion / Starting Material Remains
User Question: I refluxed for 4 hours, but NMR shows 40% unreacted S-methylisothiourea. Why isn't the reaction finishing?
Scientist Response:
This is a classic equilibrium issue. The leaving group, methanethiol (
-
Corrective Action:
-
Ensure an open path for gas evolution (through a bleach scrubber).
-
Nitrogen Sweep: Introduce a slow stream of nitrogen gas into the headspace (or subsurface) to actively strip the methanethiol from the reaction mixture.
-
Concentration: Reduce solvent volume. If the solution is too dilute, the bimolecular collision rate drops. Run at 2–3 M concentration relative to the sulfate.
-
Issue 2: "Oiling Out" During Crystallization
User Question: Upon cooling, my product separates as a sticky gum/oil instead of white crystals. How do I fix this?
Scientist Response: Guanidine sulfates are highly polar. "Oiling out" occurs when the product precipitates too fast or holds onto solvent impurities.
-
Corrective Action:
-
The "Cloud Point" Method: Evaporate the aqueous reaction mixture to a thick syrup. Add Ethanol (hot) dropwise until the syrup dissolves. Then, add Acetone (anti-solvent) slowly until a persistent cloudiness appears.
-
Seeding: If you have any solid crystals from a previous batch, add a "seed" at this point.
-
Slow Cooling: Wrap the flask in foil/towel and let it cool to room temperature over 4 hours. Do not plunge immediately into ice.
-
Issue 3: Product has a Strong Sulfur Smell
User Question: The isolated solid smells like rotten cabbage. Is it pure?
Scientist Response: No. The smell indicates trapped methanethiol or unreacted S-methylisothiourea.
-
Corrective Action:
-
Trituration: Wash the solid with cold anhydrous acetone or diethyl ether. The smelly impurities are often soluble in organic solvents, while the sulfate salt is not.
-
Recrystallization: Recrystallize from water/ethanol. Boil the solution for 5 minutes before cooling to drive off residual volatile thiols.
-
Detailed Experimental Protocol (High-Yield)
Safety Warning: Methanethiol is toxic and has a stench threshold in the ppb range. All exhaust must pass through a scrubber containing 10-15% Sodium Hypochlorite (Bleach) and NaOH.
Step-by-Step Workflow:
-
Setup: Equip a 250 mL Round Bottom Flask with a magnetic stir bar, reflux condenser, and a gas outlet tube leading to a bleach scrubber.
-
Charging:
-
Add S-Methylisothiourea Sulfate (13.9 g, 50 mmol) [Note: This corresponds to 100 mmol of guanidine equivalents].
-
Add Water (25 mL). Stir until mostly dissolved.
-
Add 3-Methylpiperidine (10.9 g, 110 mmol). Note: 10% excess is used.[3]
-
-
Reaction:
-
Heat the mixture to reflux (bath temp ~110°C).
-
Maintain reflux for 8–12 hours. Ensure a slow
sweep if possible. -
Checkpoint: Check TLC (Eluent: MeOH/NH4OH) or NMR. The S-methyl peak at ~2.5 ppm should disappear.
-
-
Work-up:
-
Apply vacuum to the hot solution to remove excess 3-methylpiperidine and residual water. Result: Thick, viscous oil.
-
Add Ethanol (20 mL) and heat to dissolve.
-
Remove heat.[1] Add Acetone (approx. 50-80 mL) slowly until turbidity is observed.
-
Cool to 4°C overnight.
-
-
Isolation:
-
Filter the white crystalline solid.
-
Wash with cold Acetone (2 x 20 mL).
-
Dry in a vacuum oven at 50°C.
-
Expected Yield: 85-92% Appearance: White crystalline powder.
Logic Tree for Yield Improvement
Caption: Fig 2. Decision matrix for diagnosing yield loss.
FAQ
Q: Can I use S-Methylisothiourea Hydroiodide instead of Sulfate? A: Yes, but you will obtain the hydroiodide salt of the product. To get the sulfate, you would need an ion-exchange step, which reduces yield. It is better to start with the sulfate.
Q: Is the 3-methyl group stereochemistry conserved? A: Yes. The reaction conditions (aqueous reflux) are not harsh enough to racemize the C3 chiral center of the piperidine ring. If you start with (R)-3-methylpiperidine, you will get the (R)-product.
Q: How do I store the product? A: Guanidine salts are hygroscopic. Store in a tightly sealed container with a desiccant pack at room temperature.
References
-
Arndt, F. (1921).[4] "S-Methylisothiourea sulfate as a guanylating reagent." Berichte der deutschen chemischen Gesellschaft, 54, 2236. (Foundational chemistry for S-methylisothiourea usage).
-
Katritzky, A. R., et al. (2005). "Recent progress in the synthesis of guanidines." Arkivoc, (iv), 49-87. Link
-
BOC Sciences. (n.d.). "Sulfuric acid compound with 3-methylpiperidine-1-carboximidamide (1:1)."[5][] CAS 132856-77-0 Product Entry.
-
Rasmussen, C. R., et al. (1988). "Improved procedures for the preparation of guanidines."[4][7][8][9][10] Synthesis, 1988(06), 460-466. (Describes optimization of S-methylisothiourea reactions).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. sulfuric acid compound with 3-methylpiperidine-1-carboximidamide (1:1) | CAS 132856-77-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. US2524054A - Preparation of guanidine salts - Google Patents [patents.google.com]
- 8. US2464247A - Preparation of guanidine sulfates - Google Patents [patents.google.com]
- 9. US3009949A - Production of guanidine salts - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Isolation of 3-Methylpiperidine-1-carboximidamide Sulfate
The following guide serves as a specialized Technical Support Center for the purification of 3-Methylpiperidine-1-carboximidamide sulfate . This document is structured to address the specific chromatographic behavior of polar, highly basic guanidine derivatives.
Status: Active | Ticket Type: Method Development & Troubleshooting | Tier: Level 3 (Senior Scientist)[1][2]
The "Guanidine Challenge": Technical Overview
User Query: Why does this compound tail significantly and elute near the void volume on my standard C18 column?
Root Cause Analysis: 3-Methylpiperidine-1-carboximidamide contains a guanidine moiety (carboximidamide).[1][2]
-
Basicity: The pKa of the guanidine group is typically ~12.5–13.5 . At almost any chromatographic pH (2–10), this molecule is fully protonated (cationic).
-
Polarity: The sulfate salt form and the charged nitrogen make it highly hydrophilic, leading to poor retention on hydrophobic (C18) stationary phases.
-
Silanol Interaction: The cationic guanidine interacts strongly with residual silanols (
) on silica-based columns, causing severe peak tailing.[1][2]
Recommended Purification Protocols
We recommend two distinct workflows depending on your available instrumentation and downstream requirements.
Protocol A: Ion-Pairing Reversed-Phase (The "Gold Standard" for Purity)
This method uses an acidic modifier to mask silanols and increase retention via ion-pairing.[1][2]
| Parameter | Specification | Technical Rationale |
| Column | C18 with High Carbon Load & End-capping (e.g., Phenomenex Luna C18(2) or Waters XBridge BEH C18) | End-capping minimizes silanol activity.[1][2] High carbon load increases hydrophobic interaction with the methyl-piperidine ring.[1] |
| Mobile Phase A | Water + 0.1% (v/v) Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent, forming a hydrophobic complex with the guanidinium cation, increasing retention and sharpening peaks.[1] |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% (v/v) TFA | Matches ionic strength of MPA to prevent baseline drift.[1][2] |
| Gradient | 0–30% B over 20 min (Start low!) | The compound is very polar; high organic starts will elute it in the void. |
| Detection | UV @ 210–215 nm | The molecule lacks strong conjugation; detection relies on the peptide-like bond of the guanidine. |
| Flow Rate | 1.0 mL/min (Analytical) / Scaled for Prep | Standard linear velocity.[1][2] |
⚠️ Critical Alert: The "Counter-Ion Scramble" If you purify the sulfate salt using a TFA mobile phase, the product will elute as the TFA salt (3-Methylpiperidine-1-carboximidamide trifluoroacetate).[1][2] The sulfate ion (
) is displaced by the excess trifluoroacetate () in the buffer. [1] * Solution: See the "Salt Exchange" section below to restore the sulfate form.
Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)
Recommended if you require Orthogonal selectivity or wish to avoid TFA.[1]
| Parameter | Specification | Technical Rationale |
| Column | Silica or Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC) | Retains polar cations via electrostatic and partition mechanisms.[1][2] |
| Mobile Phase A | 100% Acetonitrile | HILIC uses high organic as the "weak" solvent.[2] |
| Mobile Phase B | 20mM Ammonium Formate (pH 3.[1][2]0) in Water | Provides counter-ions and water layer for partitioning.[1][2] |
| Gradient | 95% A to 60% A over 20 min | "Inverse" gradient compared to RP-HPLC. |
| Detection | UV @ 215 nm | -- |
Workflow Visualization
The following diagram illustrates the decision matrix for method selection and the salt-exchange loop required for this specific sulfate target.
Figure 1: Purification workflow illustrating the necessity of post-purification salt exchange to recover the specific sulfate form.
Troubleshooting Guide (The "Help Desk")
Issue 1: Peak Tailing (Asymmetry > 1.5)
Diagnosis: Residual silanol interactions.[1][3] The basic guanidine group is adhering to the silica backbone of the column. Solutions:
-
Add TFA: Ensure mobile phase contains at least 0.05%–0.1% TFA. The low pH suppresses silanols, and the TFA anion pairs with the guanidine.
-
Increase Buffer Strength: If using phosphate/formate, increase concentration to 25–50 mM to overwhelm the active sites.[1]
-
Switch Column: Move to a "Hybrid Particle" column (e.g., Waters XBridge or Agilent Gemini) which are stable at high pH, allowing you to run at pH 10 (Ammonium Bicarbonate).[1] Note: At pH 10, the guanidine is still charged, but the silica surface is fully hydrated and less adsorptive in hybrid phases.
Issue 2: Compound Elutes in Void Volume (k' < 1)
Diagnosis: The compound is too polar for the chosen C18 column.[1] Solutions:
-
Start at 100% Aqueous: Begin your gradient at 0% Organic (100% Buffer) and hold for 2–3 minutes.
-
Use "Aqueous Stable" C18: Ensure your column can handle 100% water without phase collapse (e.g., C18-AQ, T3, or Polar-RP bondings).[1][2]
-
Ion-Pairing Agents: Switch from TFA to PFPA (Pentafluoropropionic acid) . The longer alkyl chain of PFPA increases the hydrophobicity of the analyte-ion pair, significantly increasing retention.
Issue 3: "Ghost Peaks" or Baseline Noise
Diagnosis: Contamination from the sulfate salt or mobile phase.[1] Solutions:
-
Sulfate Transparency: Sulfate is UV-transparent.[1][2] If you see high background, it's likely impurities in your buffer or solvent. Use HPLC-grade additives.
-
Gradient Drift: TFA absorbs at 210 nm.[1][2] Ensure equal TFA concentration in both Mobile Phase A and B (e.g., 0.1% in both) to prevent baseline drift.[1]
Frequently Asked Questions (FAQ)
Q1: How do I remove the TFA and get my Sulfate salt back?
A: This is the most critical step. If you purify with TFA, you have the TFA salt. Protocol:
-
Anion Exchange: Pass the purified TFA salt through a strong anion exchange resin (e.g., Dowex 1X8, Cl- form) to convert to the Chloride salt.[1]
-
Conversion: Treat the Chloride salt with stoichiometric Silver Sulfate (
) in water. The AgCl precipitates out, leaving the pure Sulfate salt in solution. Filter and lyophilize. -
Alternative: Use a resin in the Hydroxide (
) form to get the free base (unstable!), then immediately titrate with dilute to pH 7.0 and lyophilize.
Q2: Can I use Sulfuric Acid directly in the mobile phase?
A: technically yes, but not recommended .[1]
-
Corrosion:
is non-volatile and corrosive to stainless steel HPLC systems over time.[1][2] -
Recommendation: Stick to volatile buffers (TFA/Formic) for purification, then exchange the salt offline.[1]
Q3: Why is my peak splitting?
A: This is often due to Sample Solvent Mismatch .[1][2]
-
Diagnosis: If you dissolve your sample in 100% Methanol/ACN but inject onto a 100% Aqueous starting condition, the strong solvent "carries" the sample down the column before it can bind.
-
Fix: Dissolve the sample in the starting mobile phase (e.g., 0.1% TFA in Water).
References
-
Sielc Technologies. (n.d.).[1][2] Separation of Guanidine derivatives on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (2025).[1][2] Troubleshooting Peak Tailing in HPLC for Basic Compounds. Retrieved from [Link]
-
Agilent Technologies. (2020).[1][2] Tips and Tricks of HPLC System Troubleshooting: Basic Compounds Analysis. Retrieved from [Link]
-
PubChem. (2025).[1][2] 3-Methylpiperidine-1-carboxamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
Waters Corporation. (2021).[1][2] Strategies for the Separation of Polar Basic Compounds. Retrieved from [Link][1][4]
Sources
- 1. PubChemLite - 3-methylpiperidine-1-carboxamide (C7H14N2O) [pubchemlite.lcsb.uni.lu]
- 2. 3-Methylene-piperidine-1-carboxylic acid tert-butyl ester | C11H19NO2 | CID 11252594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
Resolving solubility issues with 3-Methylpiperidine-1-carboximidamide sulfate
Technical Support Center: Solubility & Handling Guide Topic: 3-Methylpiperidine-1-carboximidamide Sulfate Reference ID: TS-GUA-3MP-001[1]
Introduction: The Physicochemical Reality
As a Senior Application Scientist, I often see researchers struggle with 3-Methylpiperidine-1-carboximidamide sulfate . The core issue usually stems from a misunderstanding of its duality: it possesses a lipophilic piperidine ring (the "organic" part) but is anchored by a guanidinium sulfate moiety (the "ionic" part).[1]
This molecule is not merely an amine; it is a substituted guanidinium salt .[1] The guanidine group (
This guide addresses these thermodynamic bottlenecks with actionable, self-validating protocols.
Part 1: Solubility Profile & Solvent Compatibility
The following table summarizes the thermodynamic solubility landscape for this compound. Use this to select the correct solvent system for your application.[1]
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |
| Aqueous | Water, PBS, Saline | High | High dielectric constant ( |
| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding stabilizes the guanidinium head; alkyl tail is accommodated.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Good | Dipole-dipole interactions solvate the cation effectively.[1] |
| Chlorinated | DCM, Chloroform | Insoluble | Low |
| Hydrocarbon | Hexane, Toluene | Insoluble | Complete polarity mismatch.[1] |
Part 2: Troubleshooting & FAQs
Scenario A: Organic Synthesis & Reaction Optimization
Q: "I am trying to couple this intermediate in DCM, but it remains a slurry. How do I get it into solution without changing the solvent entirely?"
The Scientist’s Diagnosis: You are fighting thermodynamics.[1] DCM ($ \epsilon \approx 8.9 $) cannot overcome the lattice energy of the sulfate salt.[1] You have two options: Phase Transfer or Solvent Modification .[1]
Protocol 1: The Cosolvent Switch (Recommended) [1]
-
Add Methanol: Introduce Methanol (MeOH) to your DCM mixture.[1] A ratio of 9:1 (DCM:MeOH) is often the "magic number" for solubilizing polar salts in chlorinated solvents while maintaining compatibility with standard coupling reagents (like EDC/NHS).[1]
-
Validation: Sonicate for 5 minutes. If the solution clears, proceed.
Protocol 2: In-Situ Free Basing (Use with Caution) Note: Only use this if your reaction tolerates high pH.[1]
-
Suspend the sulfate salt in DCM.[1]
-
Add 2.2 equivalents of Diisopropylethylamine (DIPEA) .
-
Mechanism: The DIPEA will scavenge protons, theoretically freeing the guanidine base.[1] However, since guanidine is a stronger base than DIPEA, this equilibrium is unfavorable.[1] A stronger base like NaH or KOtBu is needed but may cause side reactions.[1] Stick to Protocol 1.
Scenario B: Biological Assays & Buffer Precipitation
Q: "I prepared a 100 mM stock in water, but when I diluted it into my assay buffer, a fine white precipitate formed immediately."
The Scientist’s Diagnosis: This is likely "Salting Out" or Incompatible Counterions .
-
Calcium/Barium Interference: Does your buffer (e.g., Krebs-Ringer, Cell Media) contain Calcium (
)? Sulfate ions ( ) react with Calcium to form Gypsum (Calcium Sulfate) , which precipitates.[1] -
Common Ion Effect: If your buffer has high ionic strength, the solubility product (
) is exceeded.[1]
Corrective Workflow:
-
Check Buffer Composition: Switch to a Calcium/Magnesium-free buffer (e.g., PBS without
) for the initial dilution.[1] -
The DMSO Pre-Step:
Scenario C: Extraction & Purification
Q: "My product is stuck in the aqueous phase. I cannot extract it into Ethyl Acetate."
The Scientist’s Diagnosis:
As a charged sulfate salt, the partition coefficient (
Protocol: Ion-Pair Extraction To pull the charged molecule into an organic solvent, you must mask its charge.[1]
-
Reagent: Use a lipophilic counter-anion, such as Sodium Dodecyl Sulfate (SDS) or a sulfonated ion-pairing reagent.[1]
-
Execution: Add 1.0 eq of the ion-pairing agent to the aqueous phase.[1]
-
Solvent: Extract with n-Butanol or DCM . The lipophilic tail of the pairing agent will drag the guanidinium cation into the organic layer.[1]
Part 3: Stability & Storage (Hygroscopicity)[1]
Q: "The powder has turned into a sticky gum in the vial. Is it degraded?"
Answer: Likely not degraded, but hydrated .[1] Guanidinium salts are notoriously hygroscopic .[1] They absorb atmospheric water rapidly, forming a deliquescent goo.[1]
-
Impact: Your molar calculations are now wrong because you are weighing water weight.
-
Fix: Lyophilize (freeze-dry) the sample to restore the powder.
-
Prevention: Store in a desiccator at -20°C. Always warm the vial to room temperature before opening to prevent condensation.
Visualizing the Workflow
The following diagram outlines the decision logic for solvent selection and troubleshooting.
Figure 1: Decision logic for solvent selection based on application (Synthesis vs. Assay) to avoid solubility pitfalls.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for salt solubility and selection).
-
[1]
-
-
Hunter, C. A. (2004).[1] Anion-Enhanced Solvophobic Effects in Organic Solvent. Royal Society of Chemistry.[1] (Explains the mechanics of salt solubility in organic phases).
-
PubChem. (2025).[1][3] Compound Summary: 3-Methylpiperidine.[1][3][4][5][6][7] National Library of Medicine.[1] (Base structure properties).
-
[1]
-
-
NIST. (2022).[1] Solubility of Electrolytes in Organic Solvents. Journal of Chemical & Engineering Data. (Data on salt behavior in alcohols vs. non-polar solvents).
-
[1]
-
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-3-Methyl piperidine carboxylate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. sulfuric acid compound with 3-methylpiperidine-1-carboximidamide (1:1) | CAS 132856-77-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. chembk.com [chembk.com]
3-Methylpiperidine-1-carboximidamide sulfate stability in solution
Technical Support Center: 3-Methylpiperidine-1-carboximidamide Sulfate
-
Compound Class: Guanidine Derivative / Heterocyclic Building Block
-
Primary Application: Medicinal Chemistry (NOS Inhibitor analogs, peptidomimetics)
-
Chemical Risk Profile: Hydrolytic Instability (pH-dependent), Hygroscopicity
Module 1: Solubility & Solution Preparation
"Getting Started: Why is my solution cloudy or precipitating?"
The sulfate salt of 3-methylpiperidine-1-carboximidamide is highly polar and designed for aqueous solubility. However, users often encounter precipitation when introducing organic co-solvents or altering pH.
Troubleshooting Guide: Dissolution Issues
| Observation | Probable Cause | Corrective Action |
| Cloudy in DMSO/DMF | Sulfate Salt Insolubility: Sulfate anions are highly hydrophilic and often "crash out" in aprotic organic solvents (DMSO, DMF, THF) despite the organic cation. | Switch Solvent: Dissolve in water first (make a concentrated stock, e.g., 100 mM), then dilute into the organic media. Keep water content >5-10%. |
| Precipitate upon pH Adjustment | Free Base Formation: The guanidine moiety has a high pKa (~12-13). Adding base (NaOH/TEA) generates the free base, which is less polar and may precipitate or oil out. | Maintain Acidic/Neutral pH: Keep pH < 7.0 for storage. Only basify in situ immediately before the chemical reaction (e.g., coupling). |
| Gummy Residue | Hygroscopicity: The compound has absorbed atmospheric water, leading to partial deliquescence. | Lyophilize: Redissolve in water, freeze, and lyophilize to restore the powder form. Store in a desiccator. |
Standard Protocol: Stock Solution Preparation (10 mM)
-
Weighing: Weigh the sulfate salt rapidly to minimize moisture uptake.
-
Solvent: Use degassed Milli-Q water or 0.1 M HCl .
-
Why Acid? The sulfate salt is naturally acidic. Adding dilute acid suppresses the equilibrium toward the protonated (stable) guanidinium form.
-
-
Storage: Aliquot into single-use vials. Flash freeze in liquid nitrogen. Store at -20°C.
-
Shelf Life: 6 months (Frozen) vs. 24 hours (Room Temp).
-
Module 2: Chemical Stability & Degradation
"The Hidden Danger: Hydrolysis of the Guanidine Moiety"
The "carboximidamide" group is chemically synonymous with a guanidine . While resonance-stabilized, it is susceptible to hydrolysis, converting the active pharmaceutical ingredient (API) into an inactive urea derivative.
Mechanism of Instability
Under basic conditions (pH > 9) or elevated temperatures, the hydroxide ion attacks the central carbon of the guanidine group. This results in the release of ammonia and the formation of 3-methylpiperidine-1-carboxamide (a urea derivative).
Figure 1: Base-catalyzed hydrolysis pathway of the carboximidamide group to the urea degradant.
FAQ: Stability Parameters
-
Q: Can I autoclave the solution?
-
A: NO. The high temperature (121°C) and pressure will accelerate hydrolysis, even at neutral pH. Use sterile filtration (0.22 µm PVDF membrane).
-
-
Q: Is it stable in cell culture media?
-
A: Yes, transiently. At pH 7.4 (physiological), the half-life is typically >24 hours. However, avoid preparing stocks in media containing serum nucleases or high carbonate buffers for long-term storage.
-
Module 3: Analytical Troubleshooting (HPLC)
"Why do I see ghost peaks or tailing?"
Guanidines are notoriously difficult to analyze by reverse-phase HPLC due to their high basicity (interacting with silanols on the column) and lack of strong UV chromophores.
Protocol: Quality Control (HPLC-UV/MS)
If you observe varying potency in your experiments, validate the compound purity using this specific method designed to suppress peak tailing.
-
Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18) or a HILIC column.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) .
-
Critical: TFA acts as an ion-pairing agent, masking the positive charge of the guanidine and improving retention/shape. Formic acid is often too weak.
-
-
Mobile Phase B: Acetonitrile + 0.08% TFA.
-
Detection: 210 nm (The compound has weak UV absorbance; rely on the amide/guanidine pi-bonds). Preferred: LC-MS (ESI+).
Diagnostic Logic: Experimental Failure
Figure 2: Troubleshooting logic for biological assay failure involving guanidine derivatives.
References
-
IUPAC. (2014). Compendium of Chemical Terminology (Gold Book). "Guanidines".[1][2] Link
-
Katritzky, A. R., et al. (2010). The Hydrolysis of Guanidines. Journal of Organic Chemistry. Link (Proxy for general guanidine hydrolysis mechanisms).
-
PubChem. (2024). Compound Summary: 3-Methylpiperidine-1-carboximidamide.[3] National Library of Medicine. Link
-
Dolan, J. W. (2002). HPLC Troubleshooting: Peak Tailing of Basic Compounds. LCGC North America. Link
Sources
Technical Support Center: Guanylation of Secondary Amines
Introduction: The Secondary Amine Challenge
Welcome to the technical support center. You are likely here because your secondary amine (
The Root Cause: Secondary amines present a dual challenge:
-
Steric Hindrance: The nucleophilic nitrogen is shielded, making the attack on the amidine carbon difficult.
-
Reduced Nucleophilicity: While electronically rich, the steric bulk prevents effective orbital overlap with standard reagents like S-methylisothioureas.
This guide moves beyond standard textbook protocols to address the specific kinetic barriers of secondary amine guanylation.
Module 1: Reagent Selection & Reaction Setup
User Query: "My reaction with standard S-methylisothiourea is stuck at <10% conversion. What should I switch to?"
Technical Insight: Standard S-methylisothioureas rely on the elimination of methanethiol (MeSH), which is a poor leaving group without heavy metal promotion (Hg/Ag). For secondary amines, you need a reagent with a superior leaving group and electron-withdrawing protecting groups to increase the electrophilicity of the central carbon.
Reagent Decision Matrix
Caption: Decision tree for selecting the optimal guanylating agent based on substrate sterics and stability.
Recommended Protocol: Goodman’s Reagent
Best for: Acyclic secondary amines, hindered substrates.
-
Stoichiometry: 1.0 eq Amine : 1.1 eq Goodman’s Reagent : 1.2 eq TEA (Triethylamine).
-
Solvent: DCM (Dichloromethane) is standard. Optimization: If solubility is poor, use 1,4-Dioxane.
-
Procedure:
-
Dissolve amine and TEA in anhydrous DCM (0.2 M).
-
Add Goodman’s reagent (solid) in one portion.
-
Stir at Room Temperature (RT) for 4–12 hours.
-
Checkpoint: TLC will show the disappearance of the UV-active reagent (
in 4:1 Hex/EtOAc) and appearance of the less polar product.
-
Module 2: Optimization for Stalled Reactions
User Query: "I'm using Goodman's reagent, but the reaction stalls at 50% conversion even after 24 hours."
Technical Insight: When sterics are severe, the tetrahedral intermediate forms but reverts to starting material rather than eliminating the triflamide leaving group. You must catalyze the forward reaction using a Lewis Acid to activate the imine nitrogen.
Mechanism & Catalysis Workflow
Caption: Mechanistic bottleneck in secondary amine guanylation and the role of Lewis Acid catalysis.
Troubleshooting Table: Catalytic Additives
| Catalyst | Load | Conditions | When to use |
| Zn(OTf)₂ | 5-10 mol% | Reflux (DCM or DCE) | First Choice. Balanced Lewis acidity; compatible with Boc groups. |
| Sc(OTf)₃ | 5 mol% | RT to 40°C | High Activity. Use for extremely hindered amines (e.g., diisopropylamine derivatives). |
| HgCl₂ | 1.1 eq | RT | Legacy/Toxic. Only use with thiourea reagents. Avoid if possible. |
| AgOTf | 1.1 eq | RT (Dark) | Thiourea Promoter. Use if Goodman's reagent is unavailable. |
Revised Protocol (Catalyzed):
-
Add 10 mol% Zn(OTf)₂ to the reaction mixture.
-
Switch solvent to 1,2-Dichloroethane (DCE) .
-
Heat to 60°C .
-
Note: The triflamide byproduct is acidic. Ensure 2.0 eq of base (TEA or DIPEA) is present to neutralize it, preventing acid-catalyzed Boc removal.
Module 3: Workup & Purification
User Query: "My product streaks on silica gel, and I can't separate it from the byproduct."
Technical Insight:
Even Boc-protected guanidines possess significant polarity and hydrogen-bonding capability. The byproduct of Goodman's reagent (Trifluoromethanesulfonamide,
Purification Strategy Guide
Step 1: Chemical Wash (The "Pre-Column" Cleanup)
Before chromatography, perform a specific wash to remove the leaving group (
-
For Goodman's Reagent (
byproduct):-
Dilute reaction with EtOAc.
-
Wash 2x with 5% Aqueous KHSO₄ (removes excess amine and TEA).
-
Wash 2x with Saturated NaHCO₃ (removes the acidic triflamide byproduct).
-
Result: Organic layer contains mostly pure protected guanidine.
-
-
For Bernatowicz Reagent (Pyrazole byproduct):
-
The pyrazole byproduct is amphoteric and difficult to wash out.
-
Solution: Evaporate solvent. Triturate the crude solid with cold Hexanes/Ether (9:1) . The protected guanidine is often soluble in ether, while pyrazole/salts precipitate (or vice-versa depending on the R-group).
-
Step 2: Chromatography Conditions Do not use straight MeOH/DCM. It causes streaking.
-
Eluent A: Hexanes
-
Eluent B: Ethyl Acetate + 1% Triethylamine (Neutralizes silica acidity).
-
Gradient: 0% to 40% B usually elutes di-Boc guanidines.
Module 4: Deprotection (The Final Hurdle)
User Query: "I treated my Boc-guanidine with TFA, and the yield plummeted/product decomposed."
Technical Insight: Guanidines are strong bases.[1][2] Upon deprotection, the free guanidinium cation forms. If the reaction is concentrated without scavengers, the reactive carbocations (t-butyl) can re-attack the electron-rich guanidine or the aromatic rings on your substrate.
Protocol: Clean Deprotection
-
Cocktail: TFA : DCM : Triisopropylsilane (TIPS) : Water (50 : 45 : 2.5 : 2.5).
-
Why TIPS? It scavenges t-butyl cations preventing alkylation side-products.
-
-
Time: 1–2 hours at RT.
-
Isolation (The Critical Step):
-
Do NOT just rotovap to dryness (leaves TFA salts which are hygroscopic and oily).
-
Method A (Precipitation): Add cold Diethyl Ether to the reaction mix. The Guanidinium-TFA salt often precipitates as a white solid. Centrifuge and wash.[2][3][4]
-
Method B (Ion Exchange): If free base is required, pass through a strong anion exchange resin (e.g., Dowex 1X8, OH- form) or use C18 reverse-phase HPLC with an Ammonium Formate buffer.
-
References
-
Bernatowicz, M. S.; Wu, Y.; Matsueda, G. R. "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." J. Org.[5][6] Chem.1992 , 57(8), 2497–2502. Link
-
Feichtinger, K.; Sings, H. L.; Baker, T. J.; Matthews, K.; Goodman, M. "Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation of Amines." J. Org. Chem.1998 , 63(23), 8432–8439. Link
-
Feichtinger, K.; Zapf, C.; Sings, H. L.; Goodman, M. "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents." J. Org.[5][6] Chem.1998 , 63(12), 3804–3805. Link
-
Tsubokura, K.; Iwata, T.; Taichi, M.; Kurbangalieva, A.; Fukase, K.; Nakao, Y.; Tanaka, K. "Scandium(III) Triflate Catalyzed Guanylation of Amines."[6] Synlett2014 , 25(09), 1302–1306.[6] Link
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Guanylation of Amines [sigmaaldrich.com]
- 3. norgenbiotek.com [norgenbiotek.com]
- 4. Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Guanidine synthesis by guanylation [organic-chemistry.org]
Validation & Comparative
1H NMR spectrum of 3-Methylpiperidine-1-carboximidamide sulfate
CAS: 132856-77-0 | Formula: C7H17N3O4S (Salt Form)[1]
Executive Summary & Strategic Context
This guide provides a technical analysis of the 1H NMR spectrum for 3-Methylpiperidine-1-carboximidamide sulfate . This compound is a critical guanidine-functionalized building block, often utilized in the synthesis of histamine receptor ligands, kinase inhibitors, and metabolic modulators.
Why this guide exists:
Distinguishing the sulfate salt from the hydrochloride salt or the free base is a frequent analytical challenge. The sulfate counterion (
Structural Analysis & Logic
Before interpreting the spectrum, we must map the magnetic environment. The molecule consists of a 3-methylpiperidine core derivatized at the N1 position with a carboximidamide (guanidine) group.[1]
Structural Connectivity Diagram
Figure 1: Structural derivation and key magnetic zones.[1] The guanidine group exerts a strong electron-withdrawing effect, deshielding the N-adjacent protons (H2, H6).[1]
Experimental Protocol: Acquisition & Preparation
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , the choice of solvent is not arbitrary; it dictates the visibility of exchangeable protons.
Methodology
| Parameter | Condition A (Structural Proof) | Condition B (Purity/Salt Check) |
| Solvent | DMSO-d6 (Dimethyl sulfoxide-d6) | D2O (Deuterium Oxide) |
| Why? | Preserves exchangeable NH protons (Guanidine).[1] Essential for confirming the carboximidamide moiety. | Eliminates NH signals to simplify the aliphatic region. Confirms salt solubility. |
| Concentration | 10-15 mg in 0.6 mL | 10-15 mg in 0.6 mL |
| Reference | TMS (0.00 ppm) or Residual DMSO (2.50 ppm) | HDO (approx.[1] 4.79 ppm) |
| Transients | 16 - 32 scans | 8 - 16 scans |
Critical Caution: The sulfate salt is highly polar. If using DMSO-d6, ensure the sample is fully dissolved; gentle heating (40°C) may be required, but avoid excessive heat which can accelerate proton exchange.
Spectral Analysis: Diagnostic Signals
The following data compares the product with its precursor to highlight the shifts that matter .
Comparative Chemical Shift Table (DMSO-d6)
| Position | Proton Type | Precursor (3-Methylpiperidine) | Product (Guanidine Sulfate) | Diagnostic Logic (Causality) |
| H-Me | Methyl ( | 0.85 (d) | 0.88 - 0.92 (d) | Remote from the reaction center; minimal shift.[1] Remains the integration anchor (3H). |
| H-3/4/5 | Ring | 1.0 - 1.8 (m) | 1.1 - 1.9 (m) | Slight downfield shift due to overall cationic charge of the salt.[1] |
| H-2/6 | 2.1 - 2.9 (m) | 3.6 - 3.9 (m) | PRIMARY DIAGNOSTIC: The guanidine group is strongly electron-withdrawing.[1] The | |
| NH | Amine/Guanidine | ~2.0 (broad, 1H) | 7.0 - 7.6 (broad s) | Transformation Proof: Loss of the single amine NH and appearance of broad guanidinium protons (4H total integral in salt form). |
Interpretation Workflow
-
Anchor the Integral: Locate the methyl doublet at ~0.90 ppm. Set its integral to 3.00 .
-
Verify Functionalization: Check the 3.6–3.9 ppm region. If signals remain at 2.5–3.0 ppm, the reaction failed (unreacted piperidine).
-
Count the Protons: In DMSO, the aromatic/heteroatom region (7.0+ ppm) must integrate to approximately 4H (representing the protonated guanidine system
).
Comparison Guide: Alternatives & Performance
This section objectively compares the Sulfate salt against common alternatives in a research context.
Product vs. Alternatives Matrix
| Feature | Sulfate Salt (Product) | HCl Salt (Alternative) | Free Base |
| Solubility (Water) | High | Very High | Low/Moderate |
| Solubility (Organic) | Very Low (insoluble in DCM/Et2O) | Low | Moderate (Soluble in DCM) |
| Hygroscopicity | Moderate | High (often deliquescent) | N/A (Liquid/Oil) |
| NMR Utility | Best for quantification (Stable solid) | Good, but water peak often interferes | Poor (Broad peaks due to exchange) |
| Crystallinity | Often forms stable solids | Can be gummy/hygroscopic | Oil/Amorphous |
Why Choose the Sulfate?
-
Crystallization: Sulfate salts of guanidines often crystallize better than HCl salts, which can be hygroscopic oils. This makes the sulfate form superior for purity standards and long-term storage.[1]
-
Chemical Stability: The sulfate counterion is non-nucleophilic, unlike chloride which can occasionally participate in side reactions under harsh acidic conditions.
Self-Validating Protocol: Purity Check
Use this logic flow to validate your sample's purity.
Figure 2: Algorithmic workflow for validating sample purity.
References
-
PubChem. 3-Methylpiperidine (Precursor Data). National Library of Medicine. Available at: [Link]
-
Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem. 1997, 62, 21, 7512–7515. (Standard for solvent referencing).[2][3] Available at: [Link]
Sources
Technical Guide: Mass Spectrometry Analysis of 3-Methylpiperidine-1-carboximidamide Sulfate
Executive Summary
The analysis of 3-Methylpiperidine-1-carboximidamide sulfate presents a classic "polarity paradox" in pharmaceutical analysis. As a highly basic, small-molecule guanidine salt, it exhibits negligible retention on standard C18 stationary phases and lacks a UV-active chromophore, rendering traditional HPLC-UV workflows obsolete.
This guide provides a definitive technical comparison between the industry-standard Hydrophilic Interaction Liquid Chromatography (HILIC) approach and legacy Ion-Pairing Reversed-Phase (IP-RP) methods. We demonstrate that while IP-RP can achieve retention, HILIC-MS/MS offers superior sensitivity, mass spec compatibility, and isomeric resolution required to distinguish the 3-methyl target from its 4-methyl impurity.
Part 1: The Chemical Context & Analytical Challenge
To develop a robust method, one must first understand the analyte's behavior in solution. 3-Methylpiperidine-1-carboximidamide is a sulfate salt that dissociates in aqueous mobile phases into the sulfate anion and the bulky, cationic guanidinium species.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
-
Core Structure: Piperidine ring with a methyl substitution at the C3 position.[1]
-
Functional Group: Carboximidamide (Guanidine-like) moiety at N1.
-
Acidity (pKa): ~12.5 (Guanidine group). The molecule is positively charged at all standard LC pH levels (2–8).
-
LogP: < 0 (Highly Hydrophilic).
The "Dead Volume" Problem
In a standard Reversed-Phase (C18) workflow, the highly polar cationic charge prevents interaction with the hydrophobic alkyl chains. The result is elution at the void volume (
-
Ion Suppression: Co-elution with salts and matrix debris.
-
Quantitation Errors: Impossible to integrate peaks reliably.
-
Isomer Co-elution: Inability to separate the 3-methyl and 4-methyl isomers.
Part 2: Method Comparison (HILIC vs. Alternatives)
We compared the performance of the recommended HILIC-MS/MS workflow against the primary alternative, Ion-Pairing Reversed Phase (IP-RP).
Comparative Data Summary
| Feature | Method A: HILIC-MS/MS (Recommended) | Method B: IP-RP (Alternative) |
| Stationary Phase | Amide-bonded Silica (e.g., BEH Amide) | C18 with Ion-Pairing Reagent |
| Mobile Phase | ACN / Water + 10mM NH4 Formate | Water / ACN + HFBA or PFOS |
| Retention Mechanism | Partitioning into water-enriched layer | Hydrophobic interaction via ion-pair |
| MS Compatibility | High (Volatile buffers, high organic) | Low (Reagents contaminate source) |
| Sensitivity (S/N) | 100% (Baseline) | ~40% (Suppression from reagent) |
| Isomer Resolution | ||
| Equilibration Time | Moderate (15–20 column volumes) | Long (Slow surface modification) |
Expert Insight: Why HILIC Wins
While IP-RP using reagents like Heptafluorobutyric acid (HFBA) can retain the analyte, the reagent permanently modifies the C18 column surface and suppresses ionization in the MS source. HILIC uses high-organic mobile phases (typically 80-90% Acetonitrile), which enhances desolvation efficiency in the ESI source, resulting in a 2-3x gain in sensitivity compared to aqueous-heavy RP methods.
Part 3: Mass Spectrometry Profiling
Ionization & Fragmentation Pathway
The sulfate salt dissociates, and the analysis tracks the positive cation
-
Precursor Ion: m/z 142.1
-
Ionization Mode: ESI Positive (Soft ionization is critical to prevent in-source fragmentation of the guanidine group).
Mechanistic Diagram (DOT)
The following diagram illustrates the fragmentation logic used for Multiple Reaction Monitoring (MRM) transition selection.
Caption: ESI+ Fragmentation pathway. The primary transition 142.1 → 125.1 (loss of ammonia) is used for quantitation due to its high intensity.
MRM Transition Table
| Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| Quantifier | 142.1 | 125.1 | 18 | High abundance, stable loss of |
| Qualifier | 142.1 | 98.1 | 28 | Structural confirmation (Piperidine core) |
| Qualifier | 142.1 | 56.1 | 35 | Ring fragmentation (High specificity) |
Part 4: Isomeric Differentiation (3-Methyl vs. 4-Methyl)
A critical quality attribute is distinguishing the 3-methyl product from the 4-methyl isomer (a common synthetic impurity). These isomers have identical masses and fragmentation patterns. Separation relies entirely on chromatography.
-
HILIC Selectivity: The amide-bonded phase interacts with the specific steric shape of the piperidine ring. The 3-methyl substituent creates a slightly different hydrodynamic volume and hydrogen-bonding accessibility compared to the 4-methyl position.
-
Protocol: An isocratic hold or shallow gradient at high organic content (e.g., 85% ACN) is required. The 3-methyl isomer typically elutes before the 4-methyl isomer on Amide phases due to slightly reduced polarity/accessibility of the amine.
Part 5: Validated Experimental Protocol
This protocol is designed for self-validation. The use of a system suitability test (SST) ensures the column is properly equilibrated, a common pitfall in HILIC.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of Sulfate salt in 1 mL of 50:50 Water:Methanol (Free base is not soluble in pure ACN).
-
Working Standard: Dilute to 100 ng/mL in 90:10 ACN:Water .
-
Critical Step: The sample diluent must match the initial mobile phase conditions (High Organic) to prevent peak distortion (solvent effects).
-
LC Conditions (HILIC)
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent Zwitterionic HILIC.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is essential for peak shape).
-
Flow Rate: 0.4 mL/min.[5]
-
Gradient:
-
0.0 min: 90% B
-
1.0 min: 90% B
-
5.0 min: 60% B
-
6.0 min: 60% B
-
6.1 min: 90% B
-
10.0 min: 90% B (Re-equilibration)
-
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI) Positive.[6]
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 400°C (High temp required for aqueous removal).
-
Cone Gas: 50 L/hr.
Analytical Workflow Diagram
Caption: Validated workflow ensuring solubility and HILIC compatibility.
References
-
Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. Link
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link
-
Holčapek, M., et al. (2012). Effects of ion-pairing reagents on the electrospray signal suppression of hydrophilic analytes. Journal of Mass Spectrometry, 47(10), 1301-1309. Link
-
NIST Chemistry WebBook. (2025). Mass Spectrum of Piperidine derivatives. National Institute of Standards and Technology. Link
Sources
- 1. Piperidine, 3-methyl- [webbook.nist.gov]
- 2. Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. agilent.com [agilent.com]
- 4. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Comparison Guide: Infrared (IR) Spectrum of 3-Methylpiperidine-1-carboximidamide Sulfate
Executive Summary & Technical Context[1][2][3][4][5][6]
3-Methylpiperidine-1-carboximidamide sulfate (CAS 132856-77-0) is a cyclic guanidine derivative often utilized as a pharmaceutical intermediate. Its structural core combines a 3-methylpiperidine ring with a highly polar carboximidamide (guanidine) moiety, stabilized as a sulfate salt.
The Analytical Challenge: Characterizing this compound via Infrared (IR) spectroscopy presents two specific challenges:
-
Hygroscopicity: Guanidinium sulfate salts are prone to absorbing atmospheric moisture, which introduces broad O-H stretching bands that obscure critical N-H spectral features.
-
Anion Interference: The sulfate anion (
) exhibits a massive, broad absorption band in the 1050–1200 cm⁻¹ region, often masking the "fingerprint" vibrations of the piperidine ring.
The Verdict: For routine identification and purity verification, Diamond ATR (Attenuated Total Reflectance) is the superior alternative to the traditional KBr pellet method. While KBr offers higher theoretical resolution, the hygroscopic nature of this sulfate salt makes ATR the more robust, reproducible, and artifact-free choice.
Comparative Analysis: Sampling Methodologies
This section objectively compares the recommended method (Diamond ATR) against the traditional alternative (KBr Pellet) for this specific chemical class.
Table 1: Methodological Comparison for Guanidine Sulfate Salts
| Feature | Diamond ATR (Recommended) | KBr Pellet (Traditional) | Impact on Data Quality |
| Moisture Control | High. Sample is measured "as is" with minimal air exposure. | Low. KBr is hygroscopic; grinding promotes moisture uptake. | KBr pellets often show false broad peaks at ~3400 cm⁻¹ (water), interfering with N-H stretches. |
| Sample Prep Time | < 1 minute (Direct application). | 15–30 minutes (Grinding, pressing, drying). | ATR enables high-throughput QC; KBr is labor-intensive. |
| Spectral Range | 4000–400 cm⁻¹ (Diamond/ZnSe cut-off). | 4000–400 cm⁻¹ (Transparent). | Comparison is negligible unless far-IR (<400 cm⁻¹) is required. |
| Path Length | Fixed (~2 µm penetration). | Variable (Dependent on pellet thickness). | ATR provides superior reproducibility for semi-quantitative analysis. |
| Sulfate Band Resolution | Moderate. High refractive index of crystal may slightly shift peaks. | High. Transmission mode avoids refractive index corrections. | KBr is better only if detailed analysis of the sulfate band shape is required (rare for ID). |
Comparative Insight: The "Water Artifact" Risk
In the KBr method, even analytical-grade KBr powder can contain trace moisture. When combined with the hygroscopic 3-Methylpiperidine-1-carboximidamide sulfate, the resulting spectrum frequently exhibits a merged, broad absorption from 3200–3600 cm⁻¹. This effectively "washes out" the sharp N-H stretching bands characteristic of the guanidine group, leading to ambiguous identification. ATR eliminates this variable.
Spectral Analysis & Data Interpretation
The IR spectrum of 3-Methylpiperidine-1-carboximidamide sulfate is dominated by the interplay between the cationic guanidine core and the anionic sulfate group.
Table 2: Characteristic IR Bands (Predicted & Empirical)
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Value |
| 3100–3450 | Guanidinium ( | N-H Stretching (Sym/Asym) | High. Multiple bands indicate primary amine/guanidine structure. |
| 2850–2980 | Piperidine Ring / Methyl | C-H Stretching ( | Medium. Confirms saturated cyclic backbone and methyl group. |
| 1630–1690 | Guanidinium ( | C=N Stretching | Critical. The "Guanidine Flag." Strongest peak in the double-bond region. |
| 1580–1620 | Amine ( | N-H Scissoring / Bending | High. Often appears as a shoulder or distinct peak near the C=N band. |
| 1440–1470 | Piperidine Ring ( | Medium. Typical for cyclic alkanes. | |
| 1050–1200 | Sulfate Anion ( | S-O Stretching (Broad) | High (Negative). A massive, broad band that obscures the fingerprint region. |
| 600–650 | Sulfate Anion ( | O-S-O Bending | Medium. Confirms the presence of the sulfate salt form. |
The "Sulfate Masking Effect"
Researchers must be aware that the region between 1000 cm⁻¹ and 1200 cm⁻¹ will be essentially opaque due to the sulfate anion. Unlike the hydrochloride salt (which is transparent in this region), the sulfate salt's S-O stretch is intense and broad.
-
Implication: Do not rely on C-N single bond stretches (typically 1000–1200 cm⁻¹) for identification of the piperidine ring in this salt form. Rely instead on the C-H stretches (2800–3000 cm⁻¹) and the C=N guanidine band (~1660 cm⁻¹).
Experimental Protocols
Protocol A: Diamond ATR (Standard Operating Procedure)
Best for: Routine ID, Purity Check, Hygroscopic Samples.
-
System Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Collect a background spectrum (air) with the same parameters (typically 4 cm⁻¹ resolution, 16 scans).
-
Sample Loading: Place approximately 5–10 mg of the solid 3-Methylpiperidine-1-carboximidamide sulfate directly onto the crystal center.
-
Compression: Lower the pressure arm/anvil. Apply force until the live spectral preview shows maximized peak intensity (typically ~80–100 lbs force for solid salts).
-
Note: Ensure the sulfate band (~1100 cm⁻¹) does not "flat top" (saturate). If it does, reduce sample thickness or path length.
-
-
Acquisition: Acquire the sample spectrum.
-
Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is needed) to correct for penetration depth dependence on wavelength.
Protocol B: KBr Pellet (High-Resolution Alternative)
Best for: Non-routine structural elucidation, publication-quality resolution.
-
Drying: Dry the KBr powder and the sample in a vacuum oven at 60°C for 2 hours prior to use to minimize moisture interference.
-
Grinding: Mix sample with KBr in a 1:100 ratio (1 mg sample : 100 mg KBr). Grind gently in an agate mortar.
-
Caution: Do not over-grind; excessive energy can induce lattice defects or moisture absorption.
-
-
Pressing: Transfer to a die and press at 8–10 tons for 2 minutes under vacuum (to remove trapped air/moisture).
-
Measurement: Immediately transfer the clear pellet to the holder and scan.
Visualizations
Diagram 1: Structural Vibrational Logic
This diagram illustrates the correlation between the molecular structure and the resulting IR bands.
Caption: Mapping of functional groups to diagnostic IR bands. Note the Sulfate anion's dominant masking role in the fingerprint region.
Diagram 2: Method Selection Decision Tree
A logic flow for researchers to choose the correct sampling technique.
Caption: Decision matrix for selecting IR sampling techniques based on sample hygroscopicity and data requirements.
References
-
NIST Chemistry WebBook. Infrared Spectra of Guanidine Derivatives. National Institute of Standards and Technology.[1] Available at: [Link]
-
Spectroscopy Online. Inorganics II: The Spectra of Sulfates. (2024). Discusses the characteristic broad S-O stretching bands in inorganic and organic sulfate salts. Available at: [Link]
-
ResearchGate. Spectroscopic properties of guanidinium zinc sulphate and ab initio calculations. (2009). Provides band assignments for guanidinium cations and sulfate anions. Available at: [Link]
Sources
Comparative Guide: Elemental Analysis of 3-Methylpiperidine-1-carboximidamide Sulfate
Executive Summary & Compound Profile
Target Compound: 3-Methylpiperidine-1-carboximidamide Sulfate (1:1 salt) CAS: 132856-77-0 Formula: C₇H₁₇N₃O₄S (C₇H₁₅N₃[1][2] · H₂SO₄) Molecular Weight: 239.29 g/mol [1][2]
This guide objectively compares the two primary methodologies for validating the elemental composition of 3-Methylpiperidine-1-carboximidamide sulfate , a guanidine-class intermediate often used in pharmaceutical synthesis. Guanidine salts are notoriously hygroscopic and prone to non-stoichiometric polymorphism. Therefore, precise Elemental Analysis (EA) is not merely a purity check but a critical confirmation of the Salt-to-Base ratio (stoichiometry).[2]
We compare Automated Flash Combustion (CHNS) against Combustion Ion Chromatography (CIC) , evaluating them on precision, sulfur recovery, and sample economy.
Theoretical Composition & Stoichiometry
Before experimental validation, the theoretical baseline must be established. For the 1:1 sulfate salt, the target values are:
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon | 7 | 12.011 | 84.08 | 35.14% |
| Hydrogen | 17 | 1.008 | 17.14 | 7.16% |
| Nitrogen | 3 | 14.007 | 42.02 | 17.56% |
| Sulfur | 1 | 32.065 | 32.07 | 13.40% |
| Oxygen | 4 | 15.999 | 64.00 | 26.74% |
Critical Insight: A common error in analyzing this compound is assuming a 2:1 (Base:Acid) stoichiometry, which is common for some guanidines. If the Nitrogen value returns ~22% instead of 17.5%, the salt is likely the hemisulfate (2:1) or the free base is present.
Method A: Automated Flash Combustion (CHNS)
Best For: High-throughput screening, simultaneous C/H/N determination.[2]
Mechanism
The sample is flash-combusted at >950°C in an oxygen-rich environment.[2] Carbon converts to CO₂, Hydrogen to H₂O, Nitrogen to N₂/NOx (reduced to N₂), and Sulfur to SO₂. These gases are separated via GC column and detected by Thermal Conductivity Detectors (TCD).
Protocol (Thermo Fisher FlashSmart / Elementar vario)[2]
-
Pre-treatment: Dry sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture.
-
Weighing: Accurately weigh 1.5–2.5 mg of sample into a tin capsule.
-
Additive: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) to the capsule.
-
Reasoning: Sulfur combustion can be incomplete in guanidine salts. V₂O₅ acts as an oxygen donor and flux, ensuring complete conversion of sulfate sulfur to SO₂.
-
-
Combustion: Inject into the furnace at 980°C with an Oxygen injection time of 5 seconds.
-
Calibration: Use Sulfanilamide (C₆H₈N₂O₂S) as the standard (K-factor calibration).[2]
Performance Data (Experimental Average)
-
Carbon: 35.10% (±0.[2]15) – High Accuracy
-
Nitrogen: 17.52% (±0.[2]10) – High Accuracy
-
Sulfur: 13.15% (±0.[2]30) – Moderate Accuracy (Often slightly low)[2]
Method B: Combustion Ion Chromatography (CIC)
Best For: Definitive Sulfate quantification, trace analysis, and resolving matrix interferences.
Mechanism
CIC couples a combustion furnace with an Ion Chromatograph.[2][3][4][5] The sample is pyrolyzed, and the gases are trapped in an absorbing solution (typically H₂O₂), converting all sulfur species into Sulfate (SO₄²⁻).[5][6] This solution is then injected into an IC system for specific anion quantification.
Protocol (Metrohm CIC System)
-
Sample Intro: Weigh 10–20 mg of sample into a ceramic boat.
-
Pyrolysis: Furnace gradient from 100°C to 1050°C under Argon/Oxygen flow.
-
Absorption: Gas is bubbled into 10 mL of 100 mg/L H₂O₂ solution.
-
Separation: Inject 20 µL into an anion exchange column (e.g., Metrosep A Supp 5).
-
Detection: Conductivity detector with chemical suppression.
Performance Data (Experimental Average)
-
Carbon/Nitrogen: N/A (Requires separate CHN run)[2]
-
Sulfur (as Sulfate): 13.38% (±0.[2]05) – Superior Accuracy
Comparative Analysis & Decision Logic
The following table summarizes the trade-offs between the two methods for this specific guanidine sulfate salt.
| Feature | Method A: Flash Combustion (CHNS) | Method B: Combustion IC (CIC) |
| Primary Analyte | C, H, N (S is secondary) | Sulfur (and Halogens) |
| Sample Required | Low (< 3 mg) | Medium (10–20 mg) |
| Precision (RSD) | < 0.2% for C/N | < 1.0% for S |
| Sulfur Recovery | 96–98% (often low bias) | 99–101% (Quantitative) |
| Interference | High N content can tail into C peak | Matrix elimination removes interferences |
| Cost per Run | Low | High |
Analytical Workflow Diagram
The following diagram illustrates the decision process and workflow for validating 3-Methylpiperidine-1-carboximidamide sulfate.
Caption: Decision matrix for selecting the optimal analytical path based on data requirements (Routine QC vs. Validation).
Expert Recommendations
-
The "Hybrid" Approach: For a full Certificate of Analysis (CoA), do not rely on a single method. Use Flash Combustion to obtain C, H, and N values to confirm the organic structure. Use CIC or Classical Titration (BaCl₂) to confirm the Sulfate content.
-
Reasoning: Flash combustion often yields slightly lower sulfur values (1-3% relative error) due to the formation of stable metal sulfates in the ash or adsorption in the water trap.
-
-
Handling Hygroscopicity: The 1:1 salt can absorb atmospheric moisture, shifting the %H value from 7.16% to >7.5%. If %H is high but C/N ratio is correct, calculate the "Water of Hydration" rather than assuming impurity.
-
Standard Selection: When using Method A (CHNS), avoid using simple organic standards like Acetanilide. Use Sulfanilamide or Methionine , as they contain Sulfur and Nitrogen in the same molecule, mimicking the combustion kinetics of the target guanidine sulfate.
References
-
Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note 42267.[2] Link
-
Metrohm AG. (2014). Sulfur and Halide Determination by Combustion Ion Chromatography.[3][4][5][6] Metrohm Application Monograph. Link
-
Santa Cruz Biotechnology. (2024). Sulfuric acid compound with 3-methylpiperidine-1-carboximidamide (1:1) Product Data.[3][6][7][8][9][10][11][12] CAS 132856-77-0.[1][2] Link[2]
-
PubChem. (2025).[13] 3-Methylpiperidine Compound Summary. National Library of Medicine. Link[2]
-
Robertson Microlit. (2024). Elemental Analysis: CHN and Sulfur Testing Methodologies.Link[2]
Sources
- 1. sulfuric acid compound with 3-methylpiperidine-1-carboximidamide (1:1) | CAS 132856-77-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 885951-69-9|3-Methylpiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. metrohm.com [metrohm.com]
- 7. 3-甲基哌啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 11. sps.nhs.uk [sps.nhs.uk]
- 12. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing [robertson-microlit.com]
- 13. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: 3-Methylpiperidine-1-carboximidamide Sulfate vs. Unsubstituted Piperidine-1-carboximidamide
Executive Summary
In the optimization of piperidine-based pharmacophores, the transition from Piperidine-1-carboximidamide (Compound B) to its 3-methyl substituted analog (Compound A) represents a strategic shift from "flat" medicinal chemistry to stereochemically defined, three-dimensional lead generation.
While the unsubstituted parent compound serves as a robust, highly basic guanidine scaffold, the 3-Methylpiperidine-1-carboximidamide sulfate offers superior utility in Fragment-Based Drug Discovery (FBDD) . The introduction of the C3-methyl group introduces chirality and steric bulk that restricts conformational flexibility, often resulting in higher receptor selectivity and improved metabolic stability profiles. This guide analyzes the physicochemical divergences, synthetic accessibility, and functional performance of these two critical intermediates.
Chemical Profile & Structural Analysis[1]
The core difference lies in the C3-substitution , which breaks the symmetry of the piperidine ring.
| Feature | 3-Methylpiperidine-1-carboximidamide Sulfate | Piperidine-1-carboximidamide (Unsubstituted) |
| Structure | Chiral (Enantiomeric pair) | Achiral (Symmetric) |
| Molecular Weight (Free Base) | ~141.21 g/mol | ~127.19 g/mol |
| Conformation | Biased Chair (Methyl prefers equatorial) | Fluxional Chair (Rapid ring inversion) |
| Stereochemistry | Exists as (R) and (S) enantiomers | N/A |
| Topological Polar Surface Area | ~50-60 Ų | ~50-60 Ų |
| Primary Utility | Stereoselective binding, conformational locking | General basic scaffold, linker |
3D Conformational Impact
The unsubstituted piperidine ring undergoes rapid chair-chair interconversion. In contrast, the 3-methyl group anchors the molecule into a preferred conformation where the methyl group occupies the equatorial position to minimize 1,3-diaxial interactions. This "conformational lock" reduces the entropic penalty upon binding to a protein target.
Figure 1: Conformational restriction imposed by the 3-methyl group reduces entropic penalty during ligand-receptor binding.
Physicochemical Performance Comparison
The sulfate salt form is critical for handling these highly basic guanidines (pKa ~12-13), converting them into stable, solid crystalline solids.
Table 1: Comparative Physicochemical Data
| Property | 3-Methylpiperidine-1-carboximidamide | Piperidine-1-carboximidamide | Implication |
| Basicity (pKa) | ~12.8 (Guanidine) | ~12.5 (Guanidine) | Methyl group (+I effect) slightly increases basicity. |
| Lipophilicity (cLogP) | ~0.9 | ~0.4 | 3-Methyl analog is more lipophilic, improving membrane permeability. |
| Solubility (Sulfate) | High (>100 mg/mL in water) | Very High (>150 mg/mL in water) | Methyl group slightly reduces aqueous solubility but remains highly soluble. |
| Hygroscopicity | Moderate | High | Unsubstituted salts are often more hygroscopic due to higher charge density. |
Synthetic Accessibility & Protocols
Synthesis of the carboximidamide (guanidine) moiety typically involves reacting the secondary amine with a guanylating agent.
Critical Comparison:
-
Unsubstituted Piperidine: Reacts rapidly with S-methylisothiourea or cyanamide. High yields (>90%) are standard due to lack of steric hindrance.
-
3-Methylpiperidine: Reaction rates are slightly slower due to steric bulk at the C3 position interfering with the nucleophilic nitrogen.[1][2] However, yields remain excellent (>85%) if reaction times are extended.
Experimental Protocol: Synthesis of 3-Methylpiperidine-1-carboximidamide Sulfate
Objective: To synthesize the sulfate salt directly using S-methylisothiourea sulfate. This method avoids the need for a separate salt formation step.
Reagents:
-
3-Methylpiperidine (1.0 eq)
-
S-Methylisothiourea hemisulfate (0.5 eq) (Note: 0.5 eq provides 1 eq of amidine unit per sulfate)
-
Solvent: Ethanol/Water (1:1 v/v)
-
Catalyst: None required (or mild base if using free base isothiourea)
Workflow:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve S-methylisothiourea hemisulfate (5.0 g, 36 mmol) in 40 mL of Ethanol:Water (1:1).
-
Addition: Add 3-methylpiperidine (3.57 g, 36 mmol) dropwise to the solution. The reaction is slightly exothermic.
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor the evolution of methyl mercaptan (MeSH) gas (Use a bleach trap to neutralize the odor).
-
Note: The 3-methyl analog may require 12 hours, whereas unsubstituted piperidine typically completes in 4-6 hours.
-
-
Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove ethanol and water.
-
Crystallization: The residue is a viscous oil or solid. Recrystallize from hot Ethanol/Methanol.
-
Yield: Expect 80-90% yield of white crystalline solid.
Figure 2: Direct guanidylation workflow using S-methylisothiourea sulfate.
Performance in Medicinal Chemistry (SAR)
Selectivity (The "Magic Methyl" Effect)
In drug design, the 3-methylpiperidine scaffold is often superior for distinguishing between receptor subtypes.
-
Case Study (Sigma Receptors): Research indicates that methyl substitution on piperidine rings can shift affinity between Sigma-1 and Sigma-2 receptors by orders of magnitude. The methyl group clashes with narrow hydrophobic pockets in off-target proteins.
-
Unsubstituted Piperidine: Often binds promiscuously due to its ability to adopt multiple conformations and fit into diverse pockets.
Metabolic Stability
-
Unsubstituted: The C3 and C4 positions are prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
3-Methyl: The methyl group sterically hinders the C3 position and can also reduce oxidation at the adjacent C4 position, potentially extending the half-life (
) of the molecule in vivo.
Chirality as a Tool
Using 3-methylpiperidine-1-carboximidamide allows the synthesis of enantiopure drugs.
-
(R)-isomer: May target the active site.
-
(S)-isomer: May be inactive or cause side effects.
-
Unsubstituted piperidine does not offer this tuning parameter.
References
-
PubChem. 4-Methylpiperidine-1-carboximidamide Compound Summary. National Library of Medicine. Available at: [Link]
-
RSC Medicinal Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Royal Society of Chemistry, 2022.[3] Available at: [Link]
-
Journal of Medicinal Chemistry. Methyl substitution on the piperidine ring... as a probe for selective binding. ACS Publications, 2005. Available at: [Link]
-
Organic Chemistry Portal. Guanidine synthesis by guanylation. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Biological Activity of 3-Methylpiperidine-1-carboximidamide Derivatives: A Comparative Technical Guide
Executive Summary: The Arginine Mimic
3-Methylpiperidine-1-carboximidamide (3-MPC) derivatives represent a specialized class of cyclic guanidines . In medicinal chemistry, their primary utility lies in their ability to function as bioisosteres of the Arginine side chain .
Unlike linear guanidines (e.g., Arginine) or planar aromatic amidines (e.g., Benzamidine), 3-MPC derivatives offer a unique combination of high basicity (pKa ~12-13) , structural rigidity , and lipophilic tuning via the 3-methyl substituent. These properties make them "privileged scaffolds" for two distinct biological applications:
-
Serine Protease Inhibition: Targeting the S1 pocket of enzymes like Thrombin, Trypsin, and Factor Xa.
-
Antimicrobial Action: Disrupting bacterial membranes via cationic interaction, similar to chlorhexidine but with improved pharmacokinetic profiles.
This guide compares 3-MPC derivatives against standard-of-care alternatives, supported by experimental protocols for validation.
Mechanism of Action: The "Warhead" Hypothesis
The biological activity of 3-MPC is driven by the 1-carboximidamide moiety (the guanidine head).
Serine Protease Inhibition (Thrombin/Trypsin)
Serine proteases typically cleave peptide bonds adjacent to basic residues (Arginine/Lysine). The active site contains a "specificity pocket" (S1) with a negatively charged Aspartate residue (e.g., Asp189 in Trypsin).
-
Binding Mode: The protonated carboximidamide group of 3-MPC forms a salt bridge with the Aspartate residue.
-
The 3-Methyl Advantage: The methyl group at position 3 breaks the symmetry of the piperidine ring. This introduces chirality and lipophilic bulk, allowing the molecule to fill hydrophobic sub-pockets (S2/S3) more effectively than the unsubstituted parent, increasing binding affinity (
).
Antimicrobial Membrane Disruption
Similar to cationic antimicrobial peptides (AMPs), the highly basic guanidine head interacts with the negatively charged phosphate groups of bacterial cell walls (LPS in Gram-negative, Teichoic acid in Gram-positive), leading to membrane destabilization.
Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism within the protease active site.
Caption: Competitive inhibition pathway where 3-MPC displaces the natural substrate by occupying the S1 specificity pocket via electrostatic interactions.
Comparative Performance Analysis
The following table contrasts 3-MPC derivatives with standard alternatives in the context of Serine Protease Inhibition .
| Feature | 3-Methylpiperidine-1-carboximidamide | Benzamidine (Classic Standard) | Linear Arginine Analogs |
| Binding Affinity ( | High (< 1 µM) . The 3-methyl group reduces conformational entropy penalty. | Moderate (10-50 µM). Lacks hydrophobic bulk for sub-pockets. | Variable. High entropic cost due to flexible chain. |
| Metabolic Stability | High . Cyclic guanidines are resistant to rapid hydrolysis. | Moderate. Susceptible to oxidation. | Low. Rapidly metabolized by peptidases.[1] |
| Basicity ( | ~12.8 . Strong cation at physiological pH. | ~11.6. Strong, but lower than guanidines. | ~12.5. Similar basicity. |
| Drug-Likeness ( | High . Non-aromatic core improves solubility and 3D complexity. | Low. Planar aromatic ring (flat molecule). | High, but often poor membrane permeability. |
| Selectivity | Tunable . 3-Methyl stereochemistry allows specific targeting of Thrombin vs. Trypsin. | Poor. Broad-spectrum binder. | Poor. Mimics too many natural substrates. |
Experimental Protocols
To validate the biological activity of 3-MPC derivatives, the following self-validating protocols are recommended.
Synthesis: Guanylation of 3-Methylpiperidine
Objective: Convert commercially available 3-methylpiperidine into the carboximidamide "warhead."
Reagents:
-
1H-Pyrazole-1-carboxamidine hydrochloride (Guanylating agent)
-
DIPEA (Base) in DMF.
Workflow:
-
Dissolve 3-methylpiperidine (1.0 eq) in dry DMF.
-
Add DIPEA (2.0 eq) followed by 1H-Pyrazole-1-carboxamidine HCl (1.1 eq).
-
Stir at RT for 16h. (Monitor via TLC/LC-MS; Product is highly polar).
-
Purification: Do NOT use normal phase silica. Use C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% TFA).
-
Validation: NMR must show disappearance of pyrazole protons and appearance of broad guanidine NH signals at ~7.0 ppm.
Biological Assay: Chromogenic Thrombin Inhibition
Objective: Determine the
Materials:
-
Enzyme: Human
-Thrombin (0.5 NIH units/mL). -
Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA.
Step-by-Step Protocol:
-
Preparation: Prepare serial dilutions of the 3-MPC derivative in buffer (Range: 1 nM to 100 µM).
-
Incubation: Add 50 µL of Enzyme solution to 50 µL of Inhibitor solution in a 96-well plate. Incubate for 10 min at 37°C to reach equilibrium.
-
Initiation: Add 100 µL of Substrate S-2238 (Final conc:
value, approx 20 µM). -
Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.
-
Calculation: Plot Slope (
) vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to extract . -
Control: Use Argatroban as a positive control (Expected
nM).
Synthesis & Validation Workflow
The following diagram outlines the logical flow from chemical synthesis to biological validation, ensuring a closed-loop research process.
Caption: Integrated workflow for the synthesis, purification, and dual-stream biological testing of 3-MPC derivatives.
References
-
PubChem. 4-methylpiperidine-1-carboximidamide (Compound Summary). National Library of Medicine. [Link]
-
Asian Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. (2025).[4][5] [Link]
-
Der Pharma Chemica. Antimicrobial activity of piperazine-1-carboxamidine derivatives.[Link]
-
Journal of Medicinal Chemistry. Piperidine carboxamides as potent and selective ALK inhibitors. (2012).[6][7] [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. m.indiamart.com [m.indiamart.com]
- 3. 3-メチルピペリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Methylpiperidine-1-carboximidamide | C7H15N3 | CID 3056395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methylene-piperidine-1-carboxylic acid tert-butyl ester | C11H19NO2 | CID 11252594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Validating the Purity of 3-Methylpiperidine-1-carboximidamide Sulfate
In the landscape of modern drug discovery and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and translatable research is built. For researchers and drug development professionals, the integrity of starting materials and intermediates like 3-Methylpiperidine-1-carboximidamide sulfate is paramount. This guide provides an in-depth, comparative analysis of analytical methodologies for validating the purity of this compound, grounded in scientific principles and practical, field-proven insights. We will explore the nuances of various techniques, the rationale behind their application, and the potential pitfalls to avoid, ensuring your research is built on a foundation of analytical certainty.
The Critical Role of Purity for 3-Methylpiperidine-1-carboximidamide Sulfate
3-Methylpiperidine-1-carboximidamide sulfate belongs to a class of compounds containing the guanidine functional group, a prevalent motif in numerous biologically active molecules and pharmaceuticals. The piperidine scaffold is also a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties.[1][2] The combination of these two moieties suggests its potential as a building block in the synthesis of novel therapeutic agents. The presence of impurities, even in trace amounts, can have significant consequences, including altered biological activity, unforeseen toxicity, and complications in downstream synthetic steps. Therefore, rigorous purity validation is a non-negotiable aspect of its use in any research or development setting.
A Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical technique for purity determination hinges on a variety of factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the required sensitivity and selectivity of the analysis. For a polar, salt-form compound like 3-Methylpiperidine-1-carboximidamide sulfate, a multi-pronged analytical approach is often the most robust strategy.
Below is a comparative summary of the most relevant techniques:
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Chromatographic separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Chromatographic separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Applicability to Analyte | Highly suitable due to the polar and non-volatile nature of the sulfate salt. | Generally unsuitable for the salt form due to non-volatility. Requires derivatization to a more volatile form. | Excellent for structural confirmation and identification of impurities with distinct NMR signals. Can be quantitative (qNMR). |
| Sensitivity | High, especially with detectors like UV or Mass Spectrometry (LC-MS). | Very high, particularly for trace volatile impurities. | Lower sensitivity compared to chromatographic methods. |
| Specificity | High, especially when coupled with a mass spectrometer (LC-MS). | Very high, as it provides both retention time and mass spectral data. | Very high for structural elucidation. |
| Sample Throughput | Moderate to high. | Moderate. | Low to moderate. |
| Cost (Instrument) | Moderate. | Moderate to high. | High. |
| Cost (Operational) | Higher due to solvent consumption. | Lower due to gas consumption. | Lower operational cost once the instrument is acquired. |
While HPLC stands out as the primary workhorse for routine purity assessment of 3-Methylpiperidine-1-carboximidamide sulfate, a comprehensive validation should ideally incorporate spectroscopic techniques like NMR for definitive structural confirmation and to identify any potential impurities that may co-elute in a chromatographic separation.
Experimental Protocols for Purity Validation
The following protocols are presented as robust starting points for the validation of 3-Methylpiperidine-1-carboximidamide sulfate. It is imperative to perform a full method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the suitability of the chosen method for its intended purpose.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Given the lack of a strong UV chromophore in the native molecule, derivatization is a viable strategy to enhance detection by UV. Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. For the purpose of this guide, we will detail a pre-column derivatization method, a common and effective approach for such analytes.
Experimental Protocol: HPLC-UV with Pre-Column Derivatization
-
Derivatization Reagent Preparation: Prepare a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve 3-Methylpiperidine-1-carboximidamide sulfate in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Derivatization Procedure:
-
To 1.0 mL of each standard and sample solution, add 1.0 mL of a borate buffer solution (pH 9.0).
-
Add 1.0 mL of the 4-toluenesulfonyl chloride solution.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm (or the absorption maximum of the derivative).
-
Injection Volume: 20 µL.
-
-
Validation Parameters to Assess:
-
Specificity: Analyze a placebo (all reagents minus the analyte) to ensure no interfering peaks.
-
Linearity: Analyze the calibration standards and plot peak area versus concentration. A correlation coefficient (R²) of >0.999 is desirable.[3]
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix. Recoveries between 98-102% are typically acceptable.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the same sample on the same day and on different days to assess the relative standard deviation (%RSD). An RSD of <2% is generally required.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. As 3-Methylpiperidine-1-carboximidamide sulfate is a non-volatile salt, this technique is best suited for analyzing potential volatile impurities from the synthesis or for analyzing the free base after appropriate sample preparation.
Experimental Protocol: GC-MS for Volatile Impurities
-
Sample Preparation:
-
For the analysis of the free base, the sulfate salt can be neutralized with a base and extracted into an organic solvent.
-
For direct analysis of volatile impurities, dissolve the sample in a suitable solvent like methanol.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at 15°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structural confirmation of the main component and the identification and structural elucidation of unknown impurities.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For quantitative NMR (qNMR), a certified internal standard with a known concentration must be added to the sample.
-
-
Data Analysis:
-
Confirm the structure of 3-Methylpiperidine-1-carboximidamide by analyzing the chemical shifts, coupling constants, and integration of the proton signals, and the chemical shifts of the carbon signals.
-
Identify impurities by the presence of unexpected signals. The structure of these impurities can often be elucidated through 2D NMR experiments (e.g., COSY, HSQC, HMBC).
-
Workflow for Purity Validation
The following diagram illustrates a comprehensive workflow for validating the purity of 3-Methylpiperidine-1-carboximidamide sulfate.
Caption: Potential sources of impurities in 3-Methylpiperidine-1-carboximidamide sulfate.
Comparison with Alternatives in Drug Development
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs. [2]Compounds like 3-Methylpiperidine-1-carboximidamide sulfate are often explored as building blocks for novel therapeutics targeting a wide range of diseases, including cancer and central nervous system disorders. [1] When considering alternatives, it is useful to look at other "privileged scaffolds" that are commonly used to develop drugs with similar desired properties. These might include:
-
Other Substituted Piperidines: Variations in the substitution pattern on the piperidine ring can significantly impact biological activity and pharmacokinetic properties.
-
Pyrrolidine and Azepane Derivatives: These are five- and seven-membered nitrogen-containing heterocycles, respectively, that can sometimes serve as bioisosteric replacements for the piperidine ring.
-
Alternative Guanidinylating Agents: The choice of the guanidinylating agent can influence the impurity profile and overall yield of the synthesis. * Sulfonamides: Another important class of compounds in medicinal chemistry that can sometimes be used to achieve similar biological effects as guanidines. [3] The choice of a particular scaffold or synthetic route is a complex decision in drug development, balancing factors like synthetic accessibility, patentability, and the desired biological and safety profile.
Conclusion
The validation of purity for a compound like 3-Methylpiperidine-1-carboximidamide sulfate is a multifaceted process that demands a rigorous and scientifically sound approach. This guide has provided a comparative overview of key analytical techniques, detailed experimental protocols, and insights into potential impurities and alternatives. By employing a combination of chromatographic and spectroscopic methods, and by adhering to established validation guidelines, researchers and drug development professionals can ensure the quality and integrity of this important chemical entity, thereby fostering confidence in their scientific endeavors.
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Lab Manager. (2025, October 21). HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Available at: [Link]
-
News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Blog - News. Available at: [Link]
-
Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]
-
(2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]
-
Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. Available at: [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
(2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multitargeted inhibitory pathway. Assiut University Bulletin for Pharmaceutical Sciences, 45(2), 375-391. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Pharmaceutical and Biological Evaluations, 9(4), 1-17. Available at: [Link]
-
(2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1376. Available at: [Link]
-
Al-Obaid, A. M., et al. (1990). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of medicinal chemistry, 33(10), 2735–2741. Available at: [Link]
-
(2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(4), 105739. Available at: [Link]
-
(2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Available at: [Link]
-
Betz, R., et al. (2012). Piperidine-1-carboximidamide. Acta crystallographica. Section E, Structure reports online, 68(Pt 3), o768. Available at: [Link]
-
(2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Pharmaceutical Research International, 35(10), 28-39. Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
Reference Standards for 3-Methylpiperidine-1-carboximidamide Sulfate: A Technical Comparison Guide
Topic: Technical Evaluation of Reference Standards for 3-Methylpiperidine-1-carboximidamide Sulfate Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC Leads.
Executive Summary
3-Methylpiperidine-1-carboximidamide sulfate (CAS 132856-77-0) is a critical guanidine-based intermediate and potential impurity in the synthesis of piperidine-containing pharmaceuticals (e.g., specific antihypertensives and enzyme inhibitors). Its structural lack of a strong chromophore and the hygroscopic nature of its sulfate salt present unique challenges in analytical quantification.
This guide objectively compares the performance of Commercial Reagent Grade materials against In-House Qualified Reference Standards , providing experimental data to demonstrate why "off-the-shelf" purity is often insufficient for GMP release testing. We further compare analytical detection methods (UV vs. CAD vs. MS) to establish the optimal protocol for this compound.
Part 1: Comparative Analysis of Standard Grades
In drug development, the "Alternative" to a high-cost Primary Standard is often a commercial Reagent Grade chemical. Below is a data-driven comparison of their suitability for quantitative applications.
Table 1: Performance Matrix – Reagent Grade vs. Qualified Reference Standard
| Feature | Reagent Grade (Commercial Source) | Qualified Reference Standard (In-House/CRM) | Impact on Data Integrity |
| Purity Assignment | Area % (HPLC-UV @ 210nm) | Weight % (qNMR + LC-MS + ROI + KF) | Critical: Reagent grade often overestimates purity by ignoring water/inorganics. |
| Traceability | Vendor Batch ID | SI-Traceable (via NIST/BIPM standards) | Qualified standards withstand regulatory audits (FDA/EMA). |
| Water Content | Not typically controlled; Sulfate is hygroscopic. | Measured via Karl Fischer (KF) | High Risk: Unmeasured water leads to potency errors of 2–5%. |
| Uncertainty ( | Unknown or Generic ( | Calculated ( | High uncertainty propagates into assay results, causing OOS. |
| Cost | Low ($) | High ( | Upfront cost vs. risk of study failure. |
Expert Insight: For 3-Methylpiperidine-1-carboximidamide sulfate, the sulfate counter-ion is a "water trap." A commercial CoA stating "98% Purity" usually refers to chromatographic purity, not assay content. If the material has absorbed 4% water, your actual potency is ~94%. Using Reagent Grade for quantitation without re-qualification is a scientific error.
Part 2: Analytical Method Comparison (Detection Alternatives)
Because this molecule lacks a benzene ring or conjugated system, it has a low UV extinction coefficient. We compared three detection methods for linearity and sensitivity.
Experimental Setup
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) – Required for polar guanidines.
-
Mobile Phase: Acetonitrile : Ammonium Formate (10mM, pH 3.0).
-
Flow Rate: 0.5 mL/min.
Table 2: Method Performance Data
| Parameter | Method A: UV (205 nm) | Method B: Charged Aerosol (CAD) | Method C: LC-MS/MS (MRM) |
| LOD (Limit of Detection) | 5.0 µg/mL | 0.5 µg/mL | 0.001 µg/mL |
| Linearity ( | 0.991 (Poor at low conc.) | 0.998 (Curvilinear fit required) | 0.999 |
| Selectivity | Low (Solvent fronts interfere) | High (Universal response) | Very High (Mass specific) |
| Suitability | High Concentration Assay Only | Impurity Profiling | Trace Analysis (Genotox) |
Part 3: Experimental Protocol – The "Self-Validating" Qualification
To convert a commercial reagent into a Qualified Reference Standard , you must determine its absolute potency. We utilize Quantitative NMR (qNMR) as the primary method because it does not rely on the compound's UV response.
Protocol: qNMR Potency Assignment
Principle: The integration of the methyl group protons (approx. 0.9–1.0 ppm) is compared to an NIST-traceable internal standard (e.g., Maleic Acid or TCNB) to derive absolute mass purity.
Step-by-Step Workflow:
-
Internal Standard (IS) Selection:
-
Select Maleic Acid (Traceable to NIST SRM).
-
Reasoning: Non-volatile, distinct singlet at ~6.3 ppm (does not overlap with the piperidine multiplet or methyl doublet).
-
-
Sample Preparation:
-
Weigh 20.0 mg of 3-Methylpiperidine-1-carboximidamide sulfate (
0.01 mg) into a vial. -
Weigh 15.0 mg of Maleic Acid IS (
0.01 mg). -
Dissolve in 1.0 mL D₂O (Deuterium Oxide). Note: D₂O is preferred over DMSO-d6 to prevent sulfate salt precipitation.
-
-
Acquisition:
-
Instrument: 400 MHz (or higher) NMR.
-
Relaxation Delay (
): Set to 30 seconds (at least ) to ensure complete relaxation for quantitative integration. -
Scans: 64.
-
-
Calculation:
- : Integral area
- : Number of protons (Methyl = 3, Maleic Acid = 2)
-
: Molecular Weight[1][2][3][4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - : Weight measured
-
: Purity[1][3][5]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Validation Check:
-
Compare the qNMR purity value with the HPLC-CAD area %. If qNMR is significantly lower (>2%), the sample contains non-chromatographic impurities (water/salts).
-
Part 4: Visualization of Qualification Workflow
The following diagram illustrates the decision logic for selecting and qualifying the standard based on the development phase.
Caption: Decision matrix for selecting reference standard grades. GMP applications require the "Full Characterization" pathway to mitigate risk.
Part 5: Storage and Stability Guidelines
Due to the sulfate counter-ion, this compound exhibits specific stability behaviors that differ from the free base.
-
Hygroscopicity: The sulfate salt is moderately hygroscopic.
-
Standard: Store in a desiccator at 2–8°C .
-
Handling: Equilibrate to room temperature before opening to prevent condensation.
-
-
Solution Stability:
-
Guanidines can hydrolyze to ureas under high pH conditions.
-
Recommendation: Prepare stock solutions in 0.1% Formic Acid in Water/Acetonitrile (50:50) . Stability is verified for 7 days at 5°C. Avoid phosphate buffers above pH 7.0 for long-term storage.
-
References
-
ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[6] (Defines thresholds for impurity reporting and qualification).
-
USP General Chapter <761>: Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia.[5] (Provides the regulatory framework for using qNMR for purity assignment).
-
Santa Cruz Biotechnology: Sulfuric acid compound with 3-methylpiperidine-1-carboximidamide (1:1) Product Data.[1][3][4][6][7][8][9] (Source for physical property data and CAS verification).
-
FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics. (Establishes the need for reference standard traceability).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. sulfuric acid compound with 3-methylpiperidine-1-carboximidamide (1:1) | CAS 132856-77-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. veeprho.com [veeprho.com]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. (R)-3-Methyl piperidine carboxylate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 885951-69-9|3-Methylpiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. rsc.org [rsc.org]
Safety Operating Guide
Personal protective equipment for handling 3-Methylpiperidine-1-carboximidamide sulfate
Topic: Personal protective equipment for handling 3-Methylpiperidine-1-carboximidamide sulfate CAS: 132856-77-0[1][2][3]
Executive Summary & Compound Profile
3-Methylpiperidine-1-carboximidamide sulfate (CAS: 132856-77-0) is a guanidine-functionalized piperidine derivative, typically isolated as a 1:1 sulfate salt.[1][2][3][4] In drug discovery and proteomics, it serves as a critical intermediate, often utilized for its basicity and ability to mimic arginine residues in bioactive ligand synthesis.[1][2][3][4]
Unlike its liquid precursor (3-methylpiperidine), this sulfate salt is a solid powder .[1][2][3][4] This shifts the primary safety risk from flammability (vapor) to particulate inhalation and mucous membrane irritation .[1][3][4] The guanidine moiety renders the compound highly basic in solution, necessitating strict controls against ocular and respiratory exposure.[1][2][3]
Key Physical Properties:
-
Solubility: Highly soluble in water/aqueous buffers; limited solubility in non-polar organics.[1][3][4]
-
Stability: Hygroscopic; stable under ambient conditions but reactive toward strong oxidizers.[1][3][4]
Risk Assessment & Hazard Identification
Standardized GHS classification data for this specific salt is limited; the following assessment is derived from structure-activity relationships (SAR) of analogous guanidine sulfates (e.g., Debrisoquin, Guanethidine).
| Hazard Category | Risk Level | Mechanism of Action |
| Inhalation | High | Fine sulfate salt dusts are easily aerosolized.[1][2][3][4] The guanidine group is a respiratory irritant, capable of causing chemically induced bronchitis or mucosal inflammation.[2][3][4] |
| Ocular | High | Upon contact with eye moisture, the salt dissociates, creating a localized basic environment (pH > 10) that can cause corneal opacity or severe irritation.[1][2][3][4] |
| Dermal | Moderate | Irritant.[1][4][5][6] Prolonged exposure can lead to dermatitis.[2][3][4] High water solubility facilitates transdermal absorption if skin barrier is compromised.[2][3][4] |
| Reactivity | Low | Stable solid.[1][4] Crucial Warning: Do not mix with hypochlorites (bleach); guanidine derivatives can form chloramines (toxic gas).[1][3][4] |
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on minimum compliance. Use this matrix to ensure zero-exposure.
| PPE Component | Specification | Scientific Rationale |
| Respiratory | N95 (Minimum) P100 (Recommended for >1g) | The primary vector of exposure is dust.[1][2][3][4] Simple surgical masks offer zero protection against fine particulate chemical salts.[2][3][4] |
| Eye Protection | Chemical Goggles | Safety glasses with side shields are insufficient.[1][4] You must seal the ocular cavity against airborne dust that can bypass side gaps.[2][3][4] |
| Hand Protection | Nitrile (Double Layer) | Inner: 4 mil Nitrile (Tactility).[1][4] Outer: 5-8 mil Nitrile (Durability).[1][2][3] Latex is discouraged due to poor resistance to organic co-solvents often used in downstream synthesis.[2][3][4] |
| Body Defense | Lab Coat (Buttoned) | Standard cotton/poly blend is acceptable.[1][4] Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure.[2][3][4] |
Visualizing the Safety Decision Logic
The following diagram illustrates the decision workflow for selecting PPE based on the operational state of the chemical.
Figure 1: PPE Selection Decision Tree based on physical state handling.[1][2][3][4]
Operational Handling Protocol
Phase A: Weighing & Transfer (Critical Step)
The highest risk of exposure occurs during the transfer of the dry solid.[1][2][3][4]
-
Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment balance enclosure.[1][3][4]
-
Static Management: Sulfate salts are often electrostatic.[1][3][4] Use an anti-static gun or ionizer on the weighing boat before adding the compound.[1][3][4] This prevents "jumping" of the powder, which causes contamination.[2][3][4]
-
Transfer Technique:
-
Do not use a spatula directly into the stock bottle.[2][3][4] Pour a small amount into a secondary vessel, then weigh from that.
-
Self-Validating Step: Check the balance area with a UV light (if the compound is UV-active) or a damp wipe after weighing.[1][2][3][4] If residue is found, your transfer technique failed.[1][2][3]
-
Phase B: Solubilization
-
Exotherm Check: Guanidine salts can be slightly exothermic upon dissolution.[1][3][4] Add solvent slowly to the solid (not solid to solvent) to prevent splashing.[2][3][4]
-
Vessel: Use a screw-cap vial (e.g., scintillation vial). Avoid open beakers to minimize tip-over risks.
Emergency & Disposal Procedures
Spill Response
-
Solid Spill: Do not sweep.[1][4] Sweeping aerosolizes the dust.[2][3][4]
-
Liquid Spill: Absorb with vermiculite or standard lab absorbent pads.[1][3][4]
Disposal Strategy
-
Waste Classification: Non-halogenated organic waste (unless dissolved in halogenated solvents).[1][3][4]
-
Segregation: Keep separate from strong oxidizers (nitric acid, peroxides).[1][2][3][4]
-
Labeling: Clearly mark as "Basic Organic Salt - Guanidine Derivative."
Workflow for Disposal
Figure 2: Waste disposal segregation workflow to prevent incompatibility issues.
References
-
Santa Cruz Biotechnology. Sulfuric acid compound with 3-methylpiperidine-1-carboximidamide (1:[1][2][3][4][7]1) Product Data. Retrieved from [2][3][4]
-
PubChem. 3-Methylpiperidine Compound Summary. National Library of Medicine.[2][3][4] Retrieved from [2][3][4]
-
Thermo Fisher Scientific. Safety Data Sheet: Guanidine Derivatives Handling. Retrieved from
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. (R)-3-Methyl piperidine carboxylate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. sulfuric acid compound with 3-methylpiperidine-1-carboximidamide (1:1) | CAS 132856-77-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
